2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
Description
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Properties
IUPAC Name |
2-ethenylsulfonyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSHMGDAMSNHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis & Characterization of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
Executive Summary
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a specialized class of heteroaryl vinyl sulfones. These motifs are increasingly critical in drug discovery as "covalent warheads"—electrophilic traps designed to target non-catalytic cysteine residues in kinases and proteases via Michael addition.
This technical guide moves beyond basic textbook preparations. It details a robust, scalable, and self-validating 3-step protocol designed to maximize chemoselectivity, specifically avoiding the common pitfall of thiazole nitrogen oxidation.
Part 1: Retrosynthetic Strategy & Workflow
The synthesis is best approached via a Sulfone-Modified Chloroethyl Route . While direct vinylation is possible, it often suffers from polymerization or poor yields. The stepwise construction allows for rigorous purification of the stable sulfone intermediate before the sensitive elimination step.
Strategic Workflow (DOT Visualization)
Figure 1: Stepwise synthetic pathway prioritizing intermediate stability and purification.
Part 2: Detailed Experimental Protocols
Step 1: S-Alkylation (Thioether Formation)
Objective: Selective alkylation of the exocyclic sulfur.
Reaction: 2-Mercapto-4-methylthiazole + 2-Chloroethanol
Protocol:
-
Charge: In a round-bottom flask, dissolve 2-mercapto-4-methylthiazole (1.0 eq) in DMF (5 vol).
-
Base Addition: Add anhydrous
(1.5 eq). Stir for 15 min at RT to form the thiolate anion. -
Alkylation: Dropwise add 2-chloroethanol (1.2 eq).
-
Heat: Warm to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over
.
Critical Insight: Use 2-chloroethanol over 2-bromoethanol. While slower, the chloride is less prone to bis-alkylation side products.
Step 2: Chemoselective Oxidation
Objective: Oxidation of Sulfide to Sulfone without N-oxide formation.
Reaction: Sulfide
Protocol:
-
Catalyst: Dissolve the thioether (Step 1 product) in Ethanol. Add Ammonium Molybdate tetrahydrate (2 mol%).
-
Oxidant: Add 30%
(3.0 eq) dropwise at 0°C. -
Reaction: Allow to warm to RT and stir overnight.
-
Quench: Quench excess peroxide with saturated sodium thiosulfate/sodium sulfite solution.
-
Isolation: Extract with DCM. The sulfone is usually a crystalline solid.
Why Molybdate? Standard mCPBA oxidation often attacks the thiazole nitrogen, forming N-oxides. The Molybdate/
Step 3: Activation and Elimination (Vinyl Sulfone Formation)
Objective: Dehydration of the alcohol to the vinyl group.
Reaction: 2-(2-Hydroxyethylsulfonyl)-4-methylthiazole
Protocol:
-
Activation: Dissolve sulfone in anhydrous DCM (10 vol) under
. Cool to 0°C. -
Mesylation: Add
(2.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq). Stir 1 hour. -
Elimination: Add DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) directly to the mixture (or excess
with reflux). -
Workup: Wash with 1N HCl (cold) to remove amine salts, then saturated
. -
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). Vinyl sulfones can be unstable on acidic silica; use neutralized silica if degradation is observed.
Part 3: Mechanism of Action (Elimination)
The final step follows an E1cB-like mechanism due to the strong electron-withdrawing nature of the sulfone group, which acidifies the
Figure 2: Base-promoted elimination mechanism via sulfone-stabilized carbanion.
Part 4: Characterization Data
The following data represents the expected spectral signature for the target molecule, derived from analogous heteroaryl vinyl sulfones [2, 3].
NMR Spectroscopy Table
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 2.45 | Singlet | 3H | Thiazole-CH3 (C4) |
| 6.20 | Doublet (J=9.8 Hz) | 1H | Vinyl CH (cis to SO2) | |
| 6.45 | Doublet (J=16.5 Hz) | 1H | Vinyl CH (trans to SO2) | |
| 6.95 | DD (J=9.8, 16.5 Hz) | 1H | Vinyl CH (gem to SO2) | |
| 7.30 | Singlet | 1H | Thiazole CH (C5) | |
| 13C NMR | 17.2 | - | - | Methyl Carbon |
| 122.5 | - | - | Thiazole C5 | |
| 128.0 | - | - | Vinyl CH (terminal) | |
| 139.5 | - | - | Vinyl CH (internal) | |
| 154.0 | - | - | Thiazole C4 | |
| 164.5 | - | - | Thiazole C2 (ipso) |
Infrared (IR) & Mass Spectrometry (MS)[4][5]
-
IR (ATR):
-
1310, 1150
(Strong symmetric/asymmetric stretch). -
1615
(C=C vinyl stretch).
-
1310, 1150
-
HRMS (ESI+):
-
Calculated for
.
-
Part 5: Safety & Handling (Self-Validating Protocol)
Hazard: Vinyl sulfones are potent alkylating agents (Michael Acceptors). They can covalently modify DNA and proteins.
-
Containment: All reactions involving the final product must be performed in a fume hood.
-
Quench Protocol: In case of spill, treat with excess aqueous glutathione or cysteine solution (pH 8) to covalently neutralize the electrophile before disposal.
References
-
Rodrigo, E., et al. (2016).[3] "Expanding the Potential of Heteroaryl Vinyl Sulfones." The Journal of Organic Chemistry, 81(22), 10887–10899.[3] Link
-
Bahrami, K., et al. (2010).[2] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
Alonso, D. A., et al. (2010). "Recent advances in the synthesis of sulfones." Organic & Biomolecular Chemistry, 8, 2496-2510. Link
Sources
Technical Guide: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole as a Michael Acceptor
This guide details the physicochemical properties, synthesis, and application of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole , a representative Heteroaromatic Vinyl Sulfone (HVS). This class of compounds has emerged as a superior alternative to traditional acrylamides in covalent drug discovery due to their tunable reactivity and enhanced metabolic stability.
Part 1: Core Directive & Chemical Identity
Compound Identity:
-
IUPAC Name: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
-
Class: Heteroaromatic Vinyl Sulfone (HVS)
-
Role: Covalent Warhead / Michael Acceptor
-
Target Residue: Cysteine (Thiols), occasionally Lysine (Amines) at high pH.
Executive Summary:
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a "Goldilocks" electrophile. Unlike highly reactive acryloyl chlorides or nonspecific maleimides, this HVS motif offers a tunable reactivity profile. The electron-withdrawing nature of the sulfone (
Part 2: Mechanistic Underpinnings[1][2][3]
Electronic Activation & Reactivity
The reactivity of this warhead is defined by the conjugation of the vinyl group with the sulfone and the thiazole ring.
-
The Sulfone Effect: The sulfone group is a strong inductive and resonance electron-withdrawing group (EWG), lowering the LUMO energy of the vinyl
-system. -
The Thiazole Effect: The C2 position of the 1,3-thiazole is inherently electron-deficient due to the electronegativity of the adjacent Nitrogen and Sulfur atoms. This amplifies the EWG capacity of the sulfone.
-
The Michael Addition: The reaction proceeds via a soft-soft interaction. The thiolate anion (Protein-S⁻) attacks the
-carbon of the vinyl group. The resulting carbanion is stabilized by the sulfone and the heteroaromatic ring before protonation.
Reaction Mechanism Diagram
The following diagram illustrates the orbital interactions and the transition state stabilization during the labeling event.
Caption: Mechanism of Cysteine ligation. The thiazole ring amplifies the sulfone's electron-withdrawing capacity, facilitating the nucleophilic attack at the
Part 3: Synthesis & Experimental Protocols
Since this specific molecule is often custom-synthesized for fragment libraries, the following protocol is the industry-standard route for 2-sulfonylthiazoles.
Synthetic Route: The Thioether Oxidation Approach
Overview: The synthesis relies on installing the sulfur at the C2 position, alkylating it with an ethyl equivalent, and then oxidizing/eliminating to reveal the vinyl sulfone.
Step 1: Synthesis of 2-((2-Hydroxyethyl)thio)-4-methylthiazole
-
Reagents: 2-Mercapto-4-methylthiazole (Starting Material), 2-Chloroethanol, Potassium Carbonate (
), DMF. -
Protocol:
-
Dissolve 2-Mercapto-4-methylthiazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(1.5 eq) and stir at RT for 15 min. -
Add 2-Chloroethanol (1.2 eq) dropwise.
-
Heat to 60°C for 4 hours. Monitor by LC-MS.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
.
-
Step 2: Oxidation to the Sulfone
-
Reagents: Thioether intermediate (from Step 1), m-CPBA (2.5 eq) or Oxone.
-
Protocol:
-
Dissolve intermediate in DCM at 0°C.
-
Add m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.
-
Stir at RT for 12 hours to ensure full oxidation to sulfone (
) and avoid sulfoxide ( ) contamination. -
Workup: Quench with aqueous
(to remove excess peroxide), wash with .
-
Step 3: Dehydration to Vinyl Sulfone
-
Reagents: Sulfone intermediate, Mesyl Chloride (MsCl), Triethylamine (
), DCM. -
Protocol:
-
Dissolve the 2-((2-hydroxyethyl)sulfonyl)-4-methylthiazole in DCM at 0°C.
-
Add
(3.0 eq) followed by MsCl (1.2 eq). -
Stir for 1 hour; the mesylate forms and eliminates in situ to yield the vinyl sulfone.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Physicochemical Properties Table
| Property | Value | Note |
| Molecular Weight | ~189.25 Da | Ideal for fragment-based screening (<300 Da). |
| cLogP | ~0.8 - 1.2 | High ligand efficiency; good membrane permeability. |
| tPSA | ~60 Ų | Polar surface area dominated by sulfone/thiazole N. |
| Reactivity ( | Moderate | Tunable; less reactive than acrylamides, more than vinyl sulfonamides. |
| Metabolic Stability | High | Resistant to rapid hydrolytic cleavage compared to esters/amides. |
Part 4: Applications in Chemical Biology
Activity-Based Protein Profiling (ABPP)
This warhead is extensively used in "Scout Fragments" for chemoproteomics. By attaching an alkyne handle (e.g., at the 4-methyl position or via a linker), researchers can profile the "cysteinome."
Workflow:
-
Incubation: Live cells or lysates are treated with the probe.
-
Click Chemistry: CuAAC reaction with Azide-Biotin or Azide-Fluorophore.
-
Enrichment: Streptavidin pulldown of labeled proteins.
-
Analysis: LC-MS/MS to identify modified peptides.
Covalent Fragment Screening
In drug discovery, this molecule serves as a "fully functionalized fragment."
-
Library Design: It is included in electrophilic libraries to screen against "undruggable" targets (e.g., KRAS, MYC).
-
Hit Validation: Hits are validated by verifying time-dependent inhibition (indicative of covalent bonding) and mass shift (+189 Da) on the protein.
Chemoproteomics Workflow Diagram
Caption: Standard ABPP workflow for profiling cysteine reactivity using thiazole vinyl sulfone probes.
Part 5: References
-
Heteroaromatic Sulfones as Tunable Warheads
-
Title: Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling
-
Source: J. Am. Chem. Soc. 2019, 141, 52, 20407–20418
-
URL:[Link]
-
-
Vinyl Sulfone Reactivity Analysis
-
Covalent Inhibitor Design Principles
-
Thiazole Synthesis Methodologies
Sources
- 1. Synthesis of 2-Sulfonyl Carbazoles via Oxidative C-H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Spectroscopic Analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, a molecule of interest in medicinal chemistry and materials science. The guide details the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal structural elucidation and characterization of this compound. By integrating established principles with field-proven insights, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.
Introduction: The Significance of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
The 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole moiety combines the biologically significant thiazole ring with a reactive vinyl sulfone group. Thiazoles are a cornerstone in pharmaceutical development, present in a wide array of approved drugs exhibiting diverse pharmacological activities.[1][2] The vinyl sulfone group is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets, making it a valuable warhead for targeted inhibitors.[3][4] The combination of these two functionalities in 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole suggests its potential in the design of novel therapeutic agents and functional materials.
Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous confirmation of the molecular structure, assessment of purity, and understanding of the electronic properties of this compound. This guide provides the necessary framework for achieving these analytical objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if specific proton signals are obscured, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ should be considered. A standard operating frequency of 400 MHz or higher is recommended to achieve adequate signal dispersion.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Thiazole-H (C5-H) | ~7.0-7.5 | Singlet (s) | - | The proton at C5 of the thiazole ring is in an electron-deficient environment and typically appears as a singlet.[5] |
| Methyl-H (C4-CH₃) | ~2.3-2.7 | Singlet (s) | - | The methyl group attached to the thiazole ring is expected to be a singlet.[5][6] |
| Vinyl-H (α to SO₂) | ~6.5-7.0 | Doublet of doublets (dd) | Jtrans ≈ 15-17 Hz, Jcis ≈ 9-12 Hz | The vinyl protons are diastereotopic and will exhibit geminal, cis, and trans couplings. The proton α to the sulfonyl group is deshielded. |
| Vinyl-H (β to SO₂, trans) | ~6.2-6.7 | Doublet of doublets (dd) | Jtrans ≈ 15-17 Hz, Jgem ≈ 1-2 Hz | This proton will show a large trans coupling and a small geminal coupling. |
| Vinyl-H (β to SO₂, cis) | ~6.0-6.5 | Doublet of doublets (dd) | Jcis ≈ 9-12 Hz, Jgem ≈ 1-2 Hz | This proton will show a cis coupling and a small geminal coupling. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16-64 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Causality Behind Experimental Choices: ¹³C NMR provides information on all unique carbon atoms in the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiazole-C2 | ~165-175 | The carbon atom attached to two heteroatoms (N and S) and the sulfonyl group is highly deshielded. |
| Thiazole-C4 | ~150-160 | The quaternary carbon of the thiazole ring is deshielded.[7][8] |
| Thiazole-C5 | ~110-120 | The CH carbon of the thiazole ring appears in the aromatic region.[9] |
| Methyl-C (C4-CH₃) | ~15-20 | The methyl carbon is in the typical aliphatic region.[8] |
| Vinyl-C (α to SO₂) | ~135-145 | The carbon atom of the double bond attached to the sulfonyl group is deshielded. |
| Vinyl-C (β to SO₂) | ~125-135 | The terminal vinyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.
Expected Mass Spectral Features:
-
Molecular Ion: The most important peak will be the protonated molecular ion ([M+H]⁺). For C₆H₇NO₂S₂, the calculated monoisotopic mass is 189.0024. HRMS should confirm this value to within a few parts per million.
-
Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation may occur. The fragmentation of thiazole derivatives often involves cleavage of the ring.[10][11] The vinyl sulfone group may also undergo characteristic fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid or liquid samples, requiring minimal sample preparation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| SO₂ Asymmetric Stretch | ~1300-1350 | Strong | Characteristic absorption for sulfonyl groups.[12][13][14] |
| SO₂ Symmetric Stretch | ~1120-1160 | Strong | Characteristic absorption for sulfonyl groups.[12][13][14] |
| C=C Stretch (Vinyl) | ~1610-1640 | Medium | Absorption for the carbon-carbon double bond. |
| C=N Stretch (Thiazole) | ~1550-1600 | Medium | Characteristic stretching vibration of the thiazole ring.[15] |
| C-H Stretch (Vinyl) | ~3050-3150 | Medium | C-H stretching of the vinyl group. |
| C-H Stretch (Methyl) | ~2850-3000 | Medium | C-H stretching of the methyl group. |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems.
Causality Behind Experimental Choices: The choice of solvent can influence the position of the absorption maximum (λmax) due to solvatochromic effects.[16] A polar solvent like ethanol or methanol is a good starting point.
Expected UV-Vis Absorption:
-
π → π* Transitions: Due to the conjugated system formed by the thiazole ring and the ethenesulfonyl group, one or more absorption bands corresponding to π → π* transitions are expected in the UV region, likely between 250-350 nm.[16][17][18][19] The exact λmax will depend on the extent of conjugation and the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Integrated Spectroscopic Analysis Workflow
An effective analytical workflow integrates these techniques for a comprehensive characterization.
Caption: Integrated workflow for the spectroscopic analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole.
Summary of Expected Spectroscopic Data
| Technique | Key Information Provided | Expected Values/Features |
| ¹H NMR | Proton environment, connectivity | Thiazole-H (~7.0-7.5 ppm), Methyl-H (~2.3-2.7 ppm), Vinyl-Hs (~6.0-7.0 ppm) |
| ¹³C NMR | Carbon skeleton | Thiazole-Cs (~110-175 ppm), Methyl-C (~15-20 ppm), Vinyl-Cs (~125-145 ppm) |
| HRMS | Molecular weight, elemental formula | [M+H]⁺ at m/z ≈ 189.0024 for C₆H₇NO₂S₂ |
| IR | Functional groups | SO₂ stretches (~1300-1350, ~1120-1160 cm⁻¹), C=C stretch (~1610-1640 cm⁻¹), C=N stretch (~1550-1600 cm⁻¹) |
| UV-Vis | Electronic transitions | λmax ≈ 250-350 nm (π → π*) |
Conclusion
The spectroscopic characterization of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole requires a multi-faceted approach, leveraging the strengths of NMR, MS, IR, and UV-Vis spectroscopy. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately analyze this and related compounds. Adherence to these methodologies will ensure the scientific integrity of the data and facilitate the advancement of research in drug discovery and materials science.
References
-
Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]
-
Bąk, A., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. RSC Advances, 10(15), 8889-8898. [Link]
-
Basyouni, W. M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6649. [Link]
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]
-
LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity. International Journal of Molecular Sciences, 25(8), 4208. [Link]
-
Li, Y., et al. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu₂O for High-Efficiency Photocatalytic Tetracycline Degradation. Catalysts, 13(8), 1184. [Link]
-
Sałdyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]
-
Sałdyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
Khaleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(4), 849-855. [Link]
-
Thongchai, P., et al. (2021). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 26(8), 2182. [Link]
-
Dodson, R. M., & King, L. C. (1946). 2-amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]
-
Majeed, I. Y., Mustafa, I. F., & Mahmoud, M. J. (2013). Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-228. [Link]
-
Oniga, S., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3381. [Link]
-
de la Mora-Luz, M., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]
-
Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Molecular Sciences, 8(1), 1-11. [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
de la Mora-Luz, M., et al. (2012). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000355 4-methyl-5-thiazoleethanol at BMRB. [Link]
-
Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. [Link]
-
PubChem. (n.d.). Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. [Link]
-
Taras-Goślińska, K., et al. (2020). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules, 25(22), 5439. [Link]
-
Mazur, T., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. bmse000355 4-methyl-5-thiazoleethanol at BMRB [bmrb.io]
- 9. mdpi.com [mdpi.com]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Thiazole-Based Vinyl Sulfones
Preamble: The Strategic Convergence of a Privileged Scaffold and a Potent Warhead
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often driven by the strategic combination of well-established pharmacophores with reactive functional groups capable of targeted covalent interactions. This guide delves into the burgeoning field of thiazole-based vinyl sulfones, a class of compounds that exemplifies this powerful design strategy. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this versatile core is appended with a vinyl sulfone moiety—an α,β-unsaturated system—it is transformed into a potent, targeted covalent inhibitor.[3]
The vinyl sulfone group acts as a "warhead," a Michael acceptor that can form a stable, irreversible covalent bond with nucleophilic residues, most notably the cysteine thiol group found in the active sites of many enzymes.[4][5][6] This mechanism-based inactivation offers distinct advantages over traditional reversible inhibitors, including prolonged duration of action, high potency, and the potential to overcome drug resistance. This guide provides an in-depth exploration of the synthesis, mechanisms, and therapeutic potential of thiazole-based vinyl sulfones for researchers, scientists, and drug development professionals.
The Chemistry of Thiazole-Based Vinyl Sulfones: Synthesis and Rationale
The efficacy of any molecular probe or drug candidate begins with its synthesis. The construction of thiazole-based vinyl sulfones involves robust and often modular synthetic routes that allow for systematic exploration of the chemical space.
Core Synthetic Strategies
The assembly of this bifunctional scaffold typically follows a convergent approach where the thiazole core and the vinyl sulfone "warhead" are synthesized separately and then coupled, or a linear approach where one moiety is built upon the other.
-
Hantzsch Thiazole Synthesis: A cornerstone of thiazole chemistry, this method involves the condensation of an α-haloketone with a thioamide.[7] This allows for the introduction of various substituents on the thiazole ring, which is critical for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
-
Formation of the Vinyl Sulfone Moiety: Several methods exist for creating the vinyl sulfone group. A common and efficient laboratory-scale method involves the oxidation of a corresponding vinyl sulfide.[8] Alternatively, direct methods like the sodium iodide-mediated reaction of alcohols with sulfinic acids or the electrochemical decarboxylative coupling of cinnamic acids with sodium sulfinates offer milder and more environmentally benign pathways.[9][10]
The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. The modularity of these syntheses is a key advantage, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The logical flow from starting materials to a biologically active compound is a critical, self-validating process. Each step provides a checkpoint to ensure the integrity of the final molecule.
Caption: Workflow for the synthesis and evaluation of thiazole-based vinyl sulfones.
Mechanism of Action: The Covalent Interaction
The primary mechanism by which vinyl sulfones exert their biological effects is through the irreversible inhibition of enzymes, particularly cysteine proteases.[4][11] This process is a targeted covalent modification driven by the unique electrophilicity of the vinyl sulfone group.
The catalytic site of a cysteine protease contains a highly reactive thiolate anion (Cys-S⁻), which is stabilized by a neighboring histidine residue. The electron-deficient β-carbon of the vinyl sulfone is a prime target for this powerful nucleophile. The reaction proceeds via a Michael-type conjugate addition, forming a stable thioether linkage between the inhibitor and the enzyme.[5][6] This covalent adduct permanently inactivates the enzyme, preventing it from processing its natural substrate.
Caption: Covalent modification of a cysteine residue by a thiazole-vinyl sulfone.
The selectivity of these inhibitors for cysteine proteases over other classes like serine proteases is a key therapeutic advantage, minimizing off-target effects.[4][6]
Therapeutic Applications in Research
The combination of the biologically active thiazole scaffold and the cysteine-reactive vinyl sulfone warhead has led to the exploration of these compounds in several key therapeutic areas.
Anticancer Agents
The thiazole moiety itself is a component of anticancer drugs like Dasatinib.[2] Thiazole derivatives have been investigated as inhibitors of various cancer-related targets, including microtubule polymerization, PI3K/mTOR pathways, and receptor tyrosine kinases.[12][13]
The introduction of a vinyl sulfone group can direct these scaffolds to cysteine-containing targets that are crucial for cancer cell proliferation and survival. For example, certain caspases and cathepsins, which are cysteine proteases involved in apoptosis and tumor invasion, are viable targets. A thiazole-based vinyl sulfone could potentially inhibit tubulin polymerization by targeting specific cysteine residues on tubulin subunits, leading to cell cycle arrest and apoptosis.[13]
| Compound Class | Target Pathway/Protein | Observed Effect | Cancer Type | Reference |
| Chalcone-mimetic Vinyl Sulfones | Tubulin Polymerization | G2/M Phase Arrest, Apoptosis | Liver, various | [13] |
| Thiazole-based PI3K/mTOR inhibitors | PI3Kα / mTOR | G0-G1 Phase Arrest, Apoptosis | Leukemia | [12] |
| Thiazole-4-sulfonamides | Not specified | Growth Inhibition | Leukemia, various | [14] |
| General Thiazole Derivatives | VEGFR-2 | Anti-proliferative | Breast, Liver | [15] |
Antimicrobial and Antiparasitic Agents
Many pathogenic organisms, including bacteria, fungi, and protozoan parasites, rely on specific cysteine proteases for their virulence, survival, and replication.[4] This makes these enzymes prime targets for antimicrobial drug development.
-
Antiparasitic: Cysteine proteases like cruzain in Trypanosoma cruzi (Chagas disease) and rhodesain in Trypanosoma brucei (sleeping sickness) are validated drug targets.[4] Peptidyl vinyl sulfones have shown potent activity against these parasitic enzymes, and incorporating a thiazole ring could enhance cell permeability and metabolic stability.[4][6]
-
Antibacterial: While bacteria have fewer essential cysteine proteases, enzymes like sortase A in Staphylococcus aureus, which is responsible for anchoring virulence factors to the cell wall, contain a critical active site cysteine.[11] Thiazole-based vinyl sulfones represent a novel class of inhibitors that could disrupt this process, thereby reducing bacterial pathogenicity.[11] The broad antimicrobial potential of the thiazole ring itself further supports this application.[16][17][18]
| Pathogen | Target Enzyme | Inhibitor Class | Potential Effect | Reference |
| Trypanosoma cruzi | Cruzain (Cysteine Protease) | Vinyl Sulfones | Blocks parasite replication | [4] |
| Trypanosoma brucei | Rhodesain (Cysteine Protease) | Vinyl Sulfones | Blocks parasite survival | [4] |
| Staphylococcus aureus | Sortase A | Vinyl Sulfones | Prevents anchoring of virulence factors | [11] |
| Various Bacteria/Fungi | Multiple targets | Thiazole derivatives | Broad-spectrum antimicrobial activity | [19][20] |
Anti-inflammatory Agents
Inflammation is a complex biological response involving numerous enzymatic pathways. Thiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase-2 (COX-2).[21][22][23][24] While COX enzymes are serine-based, other enzymes in the inflammatory cascade, such as certain caspases involved in inflammasome activation, are cysteine proteases. A thiazole-based vinyl sulfone could be designed to selectively target these cysteine-dependent inflammatory mediators, offering a novel mechanism for controlling inflammation.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of a representative thiazole-based vinyl sulfone.
Protocol: Synthesis of a Phenyl Vinyl Sulfone Analog
This protocol is adapted from established methods for the synthesis of vinyl sulfones and provides a general procedure.[8][9]
Objective: To synthesize a model thiazole-appended phenyl vinyl sulfone.
Materials:
-
2-Amino-4-phenylthiazole
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
2-Chloroethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Sulfonamide Formation.
-
Dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of benzenesulfonyl chloride (1.1 eq).
-
Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-phenylthiazol-2-yl)benzenesulfonamide.
-
-
Step 2: Alkylation with 2-Chloroethanol.
-
Suspend NaH (1.5 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool to 0 °C and add a solution of the sulfonamide from Step 1 (1.0 eq) in THF dropwise.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen, forming a highly nucleophilic anion.
-
Stir for 30 minutes at 0 °C, then add 2-chloroethanol (1.2 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction and carefully quench with water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol intermediate.
-
-
Step 3: Elimination to Form Vinyl Sulfone.
-
This step often requires specific dehydration/elimination conditions, such as using a strong base at elevated temperatures or employing specific reagents like Martin's sulfurane. For a simpler approach, a base-mediated elimination can be attempted.
-
Dissolve the alcohol from Step 2 in THF. Add a strong base such as potassium tert-butoxide (2.0 eq) at room temperature.
-
Stir for 2-4 hours, monitoring by TLC for the formation of the more nonpolar vinyl product.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layers.
-
-
Purification and Characterization (Self-Validation).
-
Purify the final crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine pure fractions and remove the solvent in vacuo.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The appearance of vinyl proton signals in the NMR spectrum (typically 5-7 ppm) and the correct mass in HRMS validates the synthesis.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized thiazole-based vinyl sulfone against a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Synthesized compound dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-vinyl sulfone compound in a complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37 °C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Trustworthiness: Complete solubilization is critical for accurate absorbance readings.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Conclusion and Future Directions
Thiazole-based vinyl sulfones represent a promising and versatile class of compounds for chemical biology and drug discovery. The synergy between a biologically validated heterocyclic core and a potent covalent warhead provides a powerful platform for developing targeted inhibitors. Future research will likely focus on refining the selectivity of these compounds for specific enzyme isoforms to further minimize off-target toxicity. Moreover, exploring their application in emerging areas, such as targeted protein degradation (as part of PROTACs) or as probes for activity-based protein profiling, will undoubtedly unlock new and exciting research avenues. The solid synthetic foundation and clear mechanistic rationale for this compound class ensure its continued relevance in the quest for novel therapeutics.
References
-
[Timeline of the synthesis and applications of vinyl sulfones in recent years.[25] - ResearchGate]([Link])
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and design of vinyl sulfone inhibitors against Cryptopain-1 – a cysteine protease from cryptosporidiosis-causing Cryptosporidium parvum | bioRxiv [biorxiv.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. eurekaselect.com [eurekaselect.com]
- 23. researchgate.net [researchgate.net]
- 24. Thiazolo-pyrones as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. kuey.net [kuey.net]
Technical Guide: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ESMT) for Covalent Ligand Discovery
Executive Summary
This technical guide provides a rigorous analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ESMT) as a premier electrophilic fragment for covalent drug discovery. While acrylamides have historically dominated Targeted Covalent Inhibitor (TCI) design, vinyl sulfones like ESMT offer a distinct "Goldilocks" reactivity profile—more reactive than simple acrylamides but sufficiently tunable to avoid the promiscuity often associated with haloacetamides.
This document details the chemical rationale, reactivity profiling, and mass spectrometry-based screening workflows required to utilize ESMT effectively. It is designed for researchers aiming to target non-catalytic cysteines in "undruggable" targets.
Chemical Architecture & Mechanism
The Anatomy of ESMT
ESMT represents a class of heterocyclic vinyl sulfones . Its utility stems from the interplay between its three structural components:
| Component | Chemical Function | Drug Discovery Utility |
| Vinyl Group ( | The "Warhead" (Electrophile). Accepts nucleophiles via Michael addition. | Forms an irreversible covalent bond with Cysteine thiols.[1] |
| Sulfonyl Group ( | Electron Withdrawing Group (EWG). Activates the vinyl group. | Stronger activation than a carbonyl (acrylamide), leading to higher intrinsic reactivity. |
| 4-Methyl-1,3-thiazole | The "Cap" (Scaffold). | Provides aromatic stacking interactions and H-bond acceptor capability (N3). The methyl group adds lipophilicity and slight steric bulk. |
Mechanism of Action: Michael Addition
Unlike
Key Mechanistic Insight: The reaction is generally considered irreversible under physiological conditions, although retro-Michael additions can occur over long timeframes or under specific pH shifts, offering a potential safety valve against off-target toxicity.
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic attack of a protein cysteine on ESMT.
Caption: Kinetic pathway of ESMT labeling. The reaction requires the thiolate form of cysteine, making local pKa depression by the protein environment a key selectivity filter.
Reactivity Profiling (The "Go/No-Go" Step)
Before screening against a protein target, the intrinsic reactivity of ESMT must be quantified. If a fragment is too reactive, it will label proteins indiscriminately (promiscuity). If too inert, it will fail to label the target.
The GSH Half-Life Assay
The industry standard for benchmarking electrophiles is the Glutathione (GSH) stability assay.
Protocol:
-
Preparation: Dissolve ESMT to 10 mM in DMSO.
-
Incubation: Mix ESMT (50 µM final) with reduced GSH (500 µM final, 10x excess) in PBS (pH 7.4) at 37°C.
-
Internal Standard: Include Indomethacin or Warfarin for LC-MS normalization.
-
-
Sampling: Aliquot at
min. -
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.
-
Analysis: Measure the disappearance of the parent ESMT peak via LC-MS/MS.
Interpretation:
- : Highly reactive. Likely promiscuous. Use only for cryptic cysteines.
- : Ideal Range (Goldilocks). Suitable for specific labeling.
- : Low reactivity. May require proximity-driven binding (high affinity non-covalent interaction) to react.
Covalent Screening Workflow (LC-MS)
The most robust method to validate ESMT binding is Intact Protein Mass Spectrometry . This technique directly observes the mass shift corresponding to the addition of the fragment.
Experimental Protocol: Intact Protein Screening
Reagents:
-
Target Protein (e.g., KRAS G12C, BTK): 5 µM in HEPES pH 7.5.
-
ESMT Fragment: 50 µM (10 equivalent excess).
-
Control Compound: 2-(Ethylsulfonyl)-4-methyl-1,3-thiazole (Saturated analog, non-reactive).
Step-by-Step:
-
Incubation: Mix Protein and ESMT. Incubate at Room Temperature for 1 to 4 hours.
-
Desalting: Remove excess unbound fragment using Zeba Spin Desalting Columns (7K MWCO) or online LC diversion.
-
LC-MS Analysis: Inject onto a C4 protein column (e.g., Waters BioResolve). Elute with a water/acetonitrile gradient + 0.1% Formic Acid.
-
Deconvolution: Use MaxEnt1 or equivalent algorithm to transform the raw m/z charge envelope into zero-charge mass spectra.
Success Criteria:
-
Mass Shift: You must observe a mass increase of +189.03 Da (MW of ESMT) relative to the apo-protein.
-
Occupancy: Calculate % labeling:
-
Specificity Check: The saturated control compound must show 0% labeling . If the control binds, the interaction is non-covalent (aggregative or allosteric).
Screening Logic Diagram
Caption: The critical path for validating ESMT as a covalent ligand using Intact MS.
Site Identification (Peptide Mapping)
Once a hit is confirmed, you must verify where it binds. ESMT targets Cysteine, but which one?
Protocol:
-
Labeling: Generate the Protein-ESMT complex (as above).
-
Digestion:
-
Denature (6M Urea), Reduce (DTT), Alkylate (Iodoacetamide - caps free Cys).
-
Dilute Urea to <1M. Add Trypsin or Pepsin (Protease choice depends on sequence coverage).
-
-
LC-MS/MS: Analyze peptides on a high-resolution instrument (e.g., Orbitrap).
-
Database Search: Search against the protein sequence with a variable modification on Cysteine:
-
Modification Name: ESMT_Cys
-
Mass Shift: +189.0252 Da
-
Residue: C
-
Validation: The MS/MS fragmentation spectrum (b- and y-ions) must confirm the modification is localized to a specific Cysteine residue.
References
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350-1368. Link
-
Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 49(21), 6298-6307. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link
-
Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8951-8968. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in oncology and immuno-oncology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
Sources
Methodological & Application
Application Notes and Protocols for Cysteine Modification using 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Selective Approach to Cysteine Bioconjugation
The selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its targeted functionalization, enabling the development of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the creation of novel biomaterials.[1] While various reagents have been developed for this purpose, many suffer from limitations such as instability of the resulting conjugate.
This application note details the use of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, a vinyl sulfone-based reagent, for the selective and stable modification of cysteine residues. Vinyl sulfones have emerged as a superior alternative to traditional reagents like maleimides, forming highly stable, irreversible thioether bonds with cysteine.[1] This enhanced stability in biological media, coupled with high selectivity for thiols, makes 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole an ideal tool for applications demanding long-term conjugate integrity.[1][2]
The Chemistry of Cysteine Modification with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
The modification of cysteine residues by 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole proceeds via a Michael addition reaction. The electron-withdrawing sulfone group activates the vinyl group, rendering it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.[1] This reaction is highly efficient and selective for thiols under mild conditions.[2][3]
The reaction mechanism can be visualized as follows:
Caption: Michael addition of a cysteine thiolate to 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole.
A key advantage of vinyl sulfone reagents is the stability of the resulting thioether bond, which is significantly more resistant to degradation in biological environments compared to the thiosuccinimide linkage formed by maleimide reagents.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline for the modification of a cysteine-containing protein with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Cysteine-containing protein
-
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-9.0
-
Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, these must be removed by dialysis or with a desalting column prior to labeling.
-
Reagent Preparation: Prepare a stock solution of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole in a water-miscible organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole stock solution to the protein solution. The optimal molar excess should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench any unreacted 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole by adding a final concentration of 10-50 mM of a quenching reagent (e.g., β-mercaptoethanol or DTT) and incubating for an additional 30 minutes.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE analysis.
Protocol 2: Determination of Labeling Efficiency by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of a protein and determining the extent of labeling.
Workflow:
Caption: Workflow for the mass spectrometric analysis of a labeled protein.
Procedure:
-
Sample Preparation: Prepare the labeled and purified protein sample for MS analysis by buffer exchange into a volatile buffer system (e.g., ammonium bicarbonate).
-
LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a mass spectrometer (LC-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. The mass of the unmodified protein should be compared to the mass of the labeled protein. The mass increase corresponds to the mass of the 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole adduct. The presence of multiple peaks corresponding to different numbers of attached labels can be used to determine the degree of labeling.
Key Experimental Parameters and Considerations
The success of the cysteine modification reaction with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is dependent on several key parameters:
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | The reaction rate is pH-dependent, with this range providing a sufficient concentration of the reactive thiolate anion while minimizing side reactions with other nucleophiles like amines.[5] |
| Temperature | 20 - 25 °C (Room Temp) | The reaction proceeds efficiently at room temperature. Higher temperatures are generally not necessary and may risk protein denaturation.[5] |
| Stoichiometry | 5- to 20-fold molar excess of reagent | A molar excess of the vinyl sulfone reagent drives the reaction to completion. The optimal ratio should be determined empirically for each protein. |
| Reaction Time | 1 - 4 hours | The reaction is typically complete within this timeframe. Progress can be monitored by LC-MS to determine the optimal incubation period. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is within the optimal range of 7.5-9.0.[5] |
| Inactive protein (oxidized cysteines). | Reduce the protein with a mild reducing agent like TCEP prior to labeling and ensure its removal before adding the vinyl sulfone reagent. | |
| Insufficient molar excess of the reagent. | Increase the molar ratio of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole to the protein. | |
| Non-specific Labeling | pH of the reaction buffer is too high. | Lower the pH to below 9.0 to minimize reactions with other nucleophilic residues such as lysine.[2] |
| Protein Precipitation | Low solubility of the protein or the conjugate. | Perform the reaction at a lower protein concentration or consider adding a solubility-enhancing agent compatible with your protein. |
Conclusion
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is a highly effective reagent for the selective and stable modification of cysteine residues in peptides and proteins. The resulting thioether linkage offers superior stability compared to traditional maleimide-based conjugates, making it an excellent choice for applications requiring long-term stability in biological systems.[1][4] By carefully controlling the experimental parameters outlined in these application notes, researchers can achieve high yields of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. Retrieved from [Link]
-
García, I., & Marradi, M. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In SciSpace. Retrieved from [Link]
-
Singh, B., et al. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. Retrieved from [Link]
-
Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. Retrieved from [Link]
-
García, I., et al. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. RSC Publishing. Retrieved from [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]
-
Palmer, J. T., et al. (2015). (a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. Retrieved from [Link]
-
Aimetti, A. A. (n.d.). Thiol–ene click hydrogels for therapeutic delivery. PMC. Retrieved from [Link]
-
Bryant, J. M., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
development of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole-based chemical probes
Application Note: Development of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole-based Chemical Probes
Executive Summary
This technical guide outlines the development, characterization, and application of chemical probes utilizing the 2-(ethenesulfonyl)-4-methyl-1,3-thiazole scaffold. Belonging to the class of heteroaryl vinyl sulfones , this moiety functions as a tunable "warhead" for covalent targeting of nucleophilic cysteine residues in the proteome.[1] Unlike highly reactive acrylamides or non-specific alkylators, the vinyl sulfone group attached to an electron-deficient thiazole ring offers a "Goldilocks" reactivity profile—sufficiently electrophilic to modify catalytic cysteines but stable enough to minimize off-target toxicity.
This guide details protocols for synthesis, reactivity profiling (GSH assays), and Activity-Based Protein Profiling (ABPP) workflows.
Mechanism of Action & Chemical Logic
The core mechanism relies on a Michael addition (1,4-conjugate addition). The 2-(ethenesulfonyl) group acts as the Michael acceptor, while the 1,3-thiazole ring serves two purposes:
-
Electronic Modulation: The electron-withdrawing nature of the thiazole ring (via the sulfonyl linker) activates the vinyl group, increasing its susceptibility to nucleophilic attack.
-
Recognition Element: The thiazole scaffold mimics peptide bonds or nucleobases, often improving affinity for kinase or protease active sites.
Reaction Scheme:
Protocol 1: Synthesis and Functionalization Strategy
The commercial building block 2-(ethenesulfonyl)-4-methyl-1,3-thiazole (CAS: 1154396-29-8) requires functionalization to attach a recognition ligand or a reporter tag (biotin/fluorophore).
Target Site for Modification: The C5 position of the thiazole ring or oxidation of the C4-methyl group. The C5 position is electronically activated for Electrophilic Aromatic Substitution (EAS), allowing halogenation followed by cross-coupling.
Step-by-Step Functionalization (C5-Arylation via Suzuki Coupling)
-
Bromination:
-
Dissolve 2-(ethenesulfonyl)-4-methyl-1,3-thiazole (1.0 eq) in ACN.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) at 0°C.
-
Stir for 2 hours. The electron-withdrawing sulfonyl group at C2 directs bromination to C5.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Suzuki-Miyaura Coupling (Ligand Attachment):
-
Reagents: 5-bromo-intermediate (1.0 eq), Aryl-Boronic Acid (Ligand) (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: Dioxane:Water (4:1).
-
Condition: Degas with
, heat to 80°C for 4-6 hours. -
Note: Avoid high temperatures (>100°C) to prevent polymerization of the vinyl sulfone warhead.
-
-
Validation:
-
Confirm retention of the vinyl protons via
NMR (Typical doublets at 6.0–7.0 ppm).
-
Protocol 2: Intrinsic Reactivity Profiling (GSH Assay)
Before biological testing, the electrophilicity (
Materials:
-
Phosphate Buffer (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Internal Standard (e.g., Indomethacin)
-
LC-MS/MS or HPLC-UV
Procedure:
-
Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 10 mM stock of GSH in PBS.
-
Incubation: Mix Probe (50 µM final) and GSH (500 µM final, 10x excess) in PBS at 37°C. Total volume: 1 mL.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of 1% Formic Acid in ACN to stop the reaction.
-
Analysis: Monitor the disappearance of the parent probe peak (m/z [M+H]+) via LC-MS.
Data Interpretation:
Plot
| Reactivity Class | Application Suitability | |
| High | < 10 min | Likely promiscuous; high off-target labeling. |
| Ideal | 30 - 120 min | Optimal for specific covalent probes. |
| Low | > 4 hours | Requires very tight non-covalent binding ( |
Protocol 3: Activity-Based Protein Profiling (ABPP)
This workflow validates target engagement in a complex proteome using a "Click-ABPP" strategy. Since the thiazole probe is likely small, we use a two-step labeling approach (Probe + Clickable Reporter).
Workflow Diagram (DOT Visualization):
Caption: Figure 1. Two-step ABPP workflow for validating thiazole-vinyl sulfone probes. Path A provides visual confirmation of labeling; Path B identifies targets via Mass Spectrometry.
Detailed Steps:
-
Proteome Preparation: Lyse cells (e.g., HEK293T) in PBS (pH 7.4) with protease inhibitors (omit cysteine protease inhibitors). Adjust concentration to 1 mg/mL.
-
Probe Labeling: Add the Alkyne-functionalized Thiazole Probe (1–10 µM) to 50 µL lysate. Incubate for 1 hour at 37°C.
-
Control: Pre-incubate with 10x excess of non-alkyne competitor or Iodoacetamide (generic blocker).
-
-
Click Reaction: Add the following sequentially:
-
Rhodamine-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA Ligand (100 µM)
- (1 mM)
-
-
Incubation: Vortex and incubate for 1 hour at room temperature.
-
Precipitation: Add cold Acetone (4 volumes) and freeze at -20°C for 30 mins to precipitate proteins and remove excess free dye.
-
Analysis: Resuspend pellet in SDS loading buffer. Run SDS-PAGE. Scan for fluorescence.
Data Analysis: Determination
For covalent inhibitors,
Equation:
Experimental Setup:
-
Perform enzyme activity assays at varying inhibitor concentrations
. -
Measure product formation over time to obtain
for each . -
Plot
vs in a hyperbolic fit (Michaelis-Menten like) to extract (max rate of inactivation) and (concentration at half-max rate).
Target Metrics for Thiazole Vinyl Sulfones:
- (Affinity): < 1 µM (Driven by the thiazole/ligand scaffold).
-
(Reactivity):
to (Driven by the vinyl sulfone). -
Ratio (
): > indicates a potent covalent probe.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No labeling observed | Warhead degradation | Check NMR for vinyl protons. Avoid thiols (DTT/BME) in lysis buffer. |
| High background | Non-specific alkylation | Reduce probe concentration; Lower incubation time; Perform competition with free vinyl sulfone. |
| Precipitation | Hydrophobicity | The thiazole core is lipophilic. Ensure <1% DMSO final concentration or add 0.1% Triton X-100. |
References
-
Synth | Synthesis and reactivity of heteroaryl sulfones.
-
Source:
-
-
Mech | Vinyl sulfones as tunable covalent warheads.
-
Source:
-
-
ABPP | Activity-Based Protein Profiling of Cysteine Proteases.
-
Source:
-
-
Chem | Structure–Reactivity Studies of 2-Sulfonylpyrimidines (Analogous Heteroaryl Sulfones).
-
Source:
-
-
Proto | Covalent modification of proteasomal subunits by peptide vinyl sulfones.
-
Source:
-
Sources
Application Note: Quantitative Proteomics with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) Probes
This Application Note is structured as a technical guide for the implementation of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) probes in quantitative chemoproteomics. It addresses the specific kinetic properties of heteroaromatic vinyl sulfones and provides a validated workflow for Activity-Based Protein Profiling (ABPP).
Executive Summary & Chemical Rationale
The proteome-wide interrogation of cysteine residues requires electrophiles with tuned reactivity. While iodoacetamide (IAA) is the gold standard for total cysteine mapping, it lacks the selectivity required for identifying hyper-reactive "functional" cysteines in live biological systems.
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) represents a distinct class of Heteroaromatic Vinyl Sulfone probes. Unlike standard vinyl sulfones, the electron-deficient thiazole ring modulates the electrophilicity of the vinyl group, while the "ethenesulfonyl" moiety acts as a Michael acceptor.
Key Advantages of ES-MT Probes:
-
Tunable Reactivity: The thiazole scaffold lowers the LUMO energy of the vinyl group compared to aliphatic vinyl sulfones, enhancing reaction rates with thiols without compromising selectivity.
-
Metabolic Stability: Superior resistance to cytosolic reductases compared to acrylamides.
-
Reversibility Potential: Depending on the local pH and protein microenvironment, specific vinyl sulfone adducts can exhibit slow reversibility, aiding in the identification of transient regulatory sites.
Chemical Mechanism
The labeling mechanism relies on the Michael Addition of a thiolate anion (Cys-S⁻) to the
Reaction Scheme
The nucleophilic cysteine attacks the double bond, stabilizing the negative charge on the sulfone-adjacent carbon, which is subsequently protonated.
Figure 1: Mechanism of Cysteine Alkylation by ES-MT. The reaction is pH-dependent, favoring nucleophilic thiolates (pKa < 8.0).
Experimental Workflow
This protocol details a Competitive ABPP workflow. Since ES-MT is often used as a "scout" fragment or ligand, this method assesses its binding by measuring its ability to block labeling by a broad-spectrum reporter (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide).
Note: If an alkyne-functionalized version of ES-MT is available, skip the "Competition" step and proceed directly to "Click Chemistry."
Materials Required[1][2][3][4][5][6][7]
-
Probe: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (100 mM stock in DMSO).
-
Competitor/Reporter: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-IA.
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).
-
Click Reagents: Biotin-Azide (or TMT-Azide for multiplexing), CuSO₄, TCEP, TBTA ligand.
-
Enrichment: Streptavidin-Agarose beads.
Step-by-Step Protocol
Phase A: Sample Preparation & Probe Incubation
-
Cell Lysis: Lyse cells (e.g., HEK293T, 10⁷ cells/mL) in Lysis Buffer by sonication. Clarify by centrifugation (15,000 x g, 10 min, 4°C).
-
Protein Normalization: Adjust protein concentration to 1–2 mg/mL (BCA Assay).
-
ES-MT Incubation (The Challenge):
-
Aliquot lysate into experimental tubes.
-
Add ES-MT probe at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a DMSO-only control (Vehicle).
-
Incubate for 60 minutes at 25°C (or 37°C for live-cell treatment).
-
Rationale: Vinyl sulfones have slower kinetics than haloacetamides; 1 hour ensures equilibrium binding for specific targets.
-
Phase B: Competitive Labeling (Pulse)
-
Reporter Addition: Treat all samples (including Vehicle) with IA-Alkyne (100 µM) .
-
Pulse Time: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Quench: Stop the reaction by adding cold Acetone (4 volumes) or proceeding immediately to Click Chemistry if performing in-solution.
Phase C: Click Chemistry & Enrichment
-
Reaction Mix: To each sample, add sequentially:
-
Biotin-Azide (100 µM final)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
TCEP (1 mM) — Add last to initiate.
-
-
Incubation: Vortex and incubate for 1 hour at RT .
-
Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted reagents. Spin at Max Speed, remove supernatant. Wash pellet with Methanol x2.
-
Enrichment: Resuspend pellet in 1% SDS/PBS. Dilute to 0.2% SDS. Incubate with Streptavidin beads for 2 hours.
Phase D: On-Bead Digestion & MS Analysis
-
Washing: Wash beads aggressively (1% SDS, then 4M Urea, then 50 mM Ammonium Bicarbonate).
-
Reduction/Alkylation: DTT (10 mM, 30 min) followed by IAA (50 mM, 20 min) to cap unmodified cysteines.
-
Digestion: Add Trypsin (Sequencing Grade) overnight at 37°C.
-
Elution: Collect supernatant containing tryptic peptides.
-
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse).
Data Processing & Visualization
Quantification Strategy
For competitive ABPP, "Hits" are identified by a loss of signal in the ES-MT treated samples compared to the DMSO control.
-
Metric: Ratio
-
Target Definition: Peptides with
(indicating >50% occupancy by ES-MT).
Workflow Diagram
Figure 2: Competitive ABPP Workflow. ES-MT targets are identified by the reduction of IA-Alkyne labeling.
Quantitative Data Summary (Expected Results)
When validating ES-MT probes, compare reactivity against standard electrophiles.
| Parameter | Iodoacetamide (IAA) | Vinyl Sulfone (Standard) | ES-MT (Thiazole-VS) |
| Primary Mechanism | Michael Addition | Michael Addition | |
| Reactivity | High (Non-specific at high pH) | Low/Slow | Medium-High (Tunable) |
| Selectivity | Low (Reacts w/ Lys/His at high pH) | High (Cys specific) | High (Cys specific) |
| Labeling Time | 15–30 mins | 2–4 hours | 30–60 mins |
| Target Pool | All accessible Cys | Catalytic Cys (Proteases) | Functional/Hyper-reactive Cys |
Troubleshooting & Optimization
-
Low Labeling Efficiency:
-
Cause: Vinyl sulfones are pH sensitive.[1]
-
Fix: Ensure buffer pH is 7.5–8.0. The thiolate anion is required for the Michael addition.
-
-
Precipitation of Probe:
-
Cause: Thiazole scaffolds can be hydrophobic.
-
Fix: Keep final DMSO concentration < 1%. If using >100 µM probe, ensure intermediate dilutions are made in buffer, not direct addition of 100 mM stock.
-
-
No Competition Observed:
-
Cause: ES-MT may have lower affinity than the reporter (IA-alkyne) or the reaction is not at equilibrium.
-
Fix: Pre-incubate ES-MT for 2 hours before adding the reporter. Lower the reporter concentration to 10 µM.
-
References
-
Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Source: Journal of the American Chemical Society (2020).[2] Context: Establishes the chemistry of heteroaromatic sulfones for proteomics. Link:[Link]
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Source: InTechOpen / SciSpace (2012). Context: Reviews the mechanism and specificity of vinyl sulfones in ABPP. Link:[Link]
-
Discovery of heteroaromatic sulfones as a new class of biologically compatible thiol-selective reagents. Source: ACS Chemical Biology (2017).[3] Context: foundational work on sulfone-based cysteine reactivity.[1] Link:[Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. Source: ACS Medicinal Chemistry Letters (2022).[4] Context: Discusses the use of thiazole scaffolds in covalent fragment screening. Link:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: Technical Support & Troubleshooting Center
Executive Summary & Diagnostic Workflow
The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry, utilized to generate privileged scaffolds found in drugs like Dasatinib and Ritonavir. While theoretically simple—a condensation between an
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause failure in the lab.
Diagnostic Triage: Identify Your Failure Mode
Use the following logic flow to identify the root cause of your low yield before proceeding to the specific modules.
Figure 1: Diagnostic logic for isolating the cause of low yield in Hantzsch synthesis.
Module 1: Reagent Integrity (The Input Problem)
Symptom: The reaction mixture turns black/tarry almost immediately upon heating; yield is <20%.
Q: Why is my -haloketone dark or fuming?
A:
-
The Trap: Using an old bottle from the shelf without checking purity is the #1 cause of failure. The "dark oil" contains HBr/HCl and polymers that catalyze the decomposition of your thioamide.
Protocol: Reagent Rescue
If your haloketone is not a white solid or clear liquid, you must purify it.
-
Solids: Recrystallize from minimal hot hexane or pet ether.
-
Liquids: Pass through a short plug of silica gel (neutralized with 1% Et3N/Hexane) to remove acid traces immediately before use.
-
Storage: Always store these reagents at -20°C, protected from light, and preferably under argon [1].
Module 2: The Mechanistic Bottleneck (Process Problem)
Symptom: LCMS shows a peak corresponding to [M+18], but the desired aromatic thiazole is minor.
Q: I see the intermediate, but it won't convert to product. Why?
A: The Hantzsch synthesis is a two-step process:
-
S-Alkylation: Fast nucleophilic attack.
-
Cyclodehydration: Slower, rate-determining step involving the loss of water. If the reaction temperature is too low or the solvent is too "wet" (without a driving force), the reaction stalls at the 4-hydroxythiazoline intermediate [2].
Figure 2: The mechanistic pathway showing the common "stall point" at the hydroxythiazoline stage.
Solution: Force the Dehydration
-
Solvent Switch: If using Ethanol (78°C), switch to DMF or Dioxane (100°C+).
-
Chemical Drying: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water.
-
Acid Catalysis: If running under neutral conditions, add 5-10 mol% p-TsOH (p-toluenesulfonic acid) to catalyze the elimination of the hydroxyl group.
Module 3: Side Reactions & Byproducts[1]
Symptom: Yield is low, and NMR shows complex mixtures or symmetric dimers.
Q: What is the "oxidative dimerization" byproduct?
A: Thioamides and thioureas are easily oxidized to disulfides (Hector's bases) in the presence of mild oxidants (even air, if heated for prolonged periods).
-
Prevention: Degas your solvent with nitrogen/argon for 15 minutes before adding reagents. Run the reaction under an inert atmosphere.
Q: Isomer Troubles (2-imino-2,3-dihydrothiazole)?
A: When using N-monosubstituted thioureas, you may get the regioisomer where the ring nitrogen is alkylated rather than the sulfur.
-
The Fix: This is often solvent and pH-dependent.[1] Protic solvents (EtOH) generally favor the desired thiazole form (Hantzsch product), while aprotic polar solvents might encourage the imino-form. Ensure your reaction remains slightly acidic to neutral; strong bases can alter the tautomeric equilibrium of the thiourea [3].
Module 4: Work-up & Isolation (The Output Problem)
Symptom: Reaction looks perfect on TLC, but I recover very little mass after workup.
Q: Where did my product go?
A: Aminothiazoles are amphoteric .
-
In Acid (Reaction mixture): They are protonated salts (soluble in water).
-
In Strong Base: They can form soluble anions (if N-H is acidic).
-
The Mistake: Basifying to pH > 12 or stopping at pH < 4.
Optimized Isolation Protocol
-
Cool the reaction mixture to 0°C.
-
Neutralize carefully with saturated NaHCO3 or 10% Na2CO3 to pH 8-9 . Do not use NaOH.
-
Precipitation: In ethanol/water mixtures, the free base should precipitate.
-
Extraction: If no precipitate forms (common with polar side chains), extract with EtOAc/THF (3:1) . Standard EtOAc often fails to extract polar aminothiazoles from the aqueous phase.
Summary Data: Solvent Selection Matrix
| Solvent | Temp Limit | Pros | Cons | Best For |
| Ethanol (EtOH) | 78°C | Green, easy workup, cheap | Too cool for difficult dehydrations | Standard substrates |
| DMF/DMA | 153°C+ | High solubility, high temp | Difficult removal, workup requires aqueous wash | Sterically hindered/Labile ketones |
| Water (On-Water) | 100°C | Green, product precipitates | Poor solubility for lipophilic reactants | "Green chemistry" protocols [4] |
| PEG-400 | >200°C | Recyclable, catalyst-free | Viscous, difficult extraction | Microwave synthesis |
References
-
BenchChem Technical Guides. "The Dual Nature of Reactivity: An In-depth Technical Guide to
-Haloketones." Link -
SynArchive. "Hantzsch Thiazole Synthesis Mechanism and History." Link
-
Royal Society of Chemistry. "Regioselectivity in Hantzsch Thiazole Synthesis under Acidic Conditions." RSC Advances. Link
-
National Institutes of Health (PMC). "On-Water Catalyst-Free Ecofriendly Synthesis of Hantzsch Derivatives." PMC. Link
-
Organic Chemistry Portal. "Thiazole Synthesis: Recent Advances and Green Methodologies." Link
Sources
side reactions of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole with other nucleophiles
Subject: Reactivity Profile, Side Reaction Mitigation, and Troubleshooting Guide
Executive Summary: The "Goldilocks" Electrophile
You are likely using 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole as a covalent probe or inhibitor. This molecule belongs to the vinyl sulfone class of "soft" electrophiles.
The Chemical Reality: Unlike acrylamides (which form permanent bonds) or chloroacetamides (which are highly non-specific), your molecule sits in a "Goldilocks" zone:
-
High Reactivity: The electron-deficient 1,3-thiazole ring at the C2 position acts as a powerful electron-withdrawing group (EWG), significantly activating the vinyl group for Michael addition compared to standard phenyl vinyl sulfones.
-
Reversibility: The bond formed with cysteine is not permanent. Under specific conditions, the reaction reverses (Retro-Michael addition), regenerating the free thiol and the warhead.
This guide addresses the three most common failure modes: The Disappearing Adduct (Reversibility) , The Buffer Trap (Side Reactions) , and The Phantom Aggregates (Polymerization).
Interactive Troubleshooting Modules
Module A: The "Disappearing" Adduct (Reversibility)
Symptom:
"I saw 100% labeling on LC-MS immediately after reaction. After overnight dialysis or storage, the adduct is gone or reduced to <20%."
Root Cause: The Retro-Michael Reaction The thioether bond formed between your target cysteine and the vinyl sulfone is reversible. The 2-sulfonyl-thiazole moiety is a stable leaving group. If you remove the excess inhibitor (via dialysis) or dilute the sample significantly, Le Chatelier’s principle drives the equilibrium backward, releasing the inhibitor.
Diagnostic Check:
-
Did you dialyze against a large volume of buffer?
-
Did you store the labeled protein at pH > 7.5?
-
Test: Incubate your labeled protein with 10 mM free glutathione (GSH). If the label disappears rapidly, it is undergoing exchange/reversal.
Solution Protocol:
-
Avoid "Infinite Sink" Dialysis: Use rapid desalting columns (e.g., Zeba spin columns) or size-exclusion chromatography (SEC) instead of overnight dialysis.
-
pH Control: Storage pH should be slightly acidic (pH 6.0–6.5). The retro-Michael reaction is base-catalyzed.[1][2][3] Lowering pH protonates the intermediate carbanion, stabilizing the adduct.
-
Denaturation: If your downstream application allows, denature the protein immediately after labeling. The folded protein environment often catalyzes the reversal; denaturation stops this catalysis.
Module B: The Buffer Trap (Off-Target Nucleophiles)
Symptom:
"My reaction yield is low, and I see a mass shift of +121 Da (or similar) on the inhibitor itself."
Root Cause: Buffer Interference While vinyl sulfones prefer thiols (soft nucleophiles), the strong activation from the thiazole ring makes this specific molecule susceptible to amines (hard nucleophiles) at pH > 7.5.
-
TRIS / Glycine: Primary amines in these buffers compete with your protein.
-
DTT / Mercaptoethanol: These are thiols and will quench your inhibitor instantly.
Compatibility Table:
| Component | Status | Mechanism of Interference |
| TRIS | ⛔ AVOID | Primary amine reacts with vinyl group (Aza-Michael). |
| Glycine | ⛔ AVOID | Primary amine reacts with vinyl group. |
| HEPES / MOPS | ✅ SAFE | Sterically hindered amines; minimal reactivity. |
| Phosphate (PBS) | ✅ SAFE | Non-nucleophilic. |
| DTT / BME | ⛔ CRITICAL | Thiols react faster than your protein target. |
| TCEP | ✅ SAFE | Phosphine does not react with vinyl sulfones. |
Solution Protocol:
-
Buffer Exchange: Prior to reaction, exchange protein into 50 mM HEPES, pH 7.2, 150 mM NaCl .
-
Reductant Switch: Use TCEP (0.5 – 1.0 mM) to keep cysteines reduced. TCEP is compatible; DTT is not.
Module C: The Phantom Aggregates (Solubility & Polymerization)
Symptom:
"My solution turned cloudy, or I see high molecular weight smears on the gel."
Root Cause:
-
Hydrophobicity: The 4-methyl-thiazole core is hydrophobic. At high concentrations (>100 µM) in aqueous buffer, it may precipitate or form micelles.
-
Homopolymerization: Vinyl sulfones can polymerize (react with themselves) initiated by trace radicals or strong bases, forming insoluble "gunk."
Solution Protocol:
-
Co-solvent: Always dissolve the inhibitor in DMSO first (50–100 mM stock). Ensure the final reaction contains 1–5% DMSO to maintain solubility.
-
Concentration Limit: Do not exceed 500 µM inhibitor in the aqueous reaction buffer.
-
Quench Properly: Unreacted vinyl sulfones can crosslink proteins non-specifically over long timeframes. Quench with excess cysteine or glutathione.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways for 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole. Note the Reversibility Loop which is unique to this class of inhibitors compared to irreversible acrylamides.
Caption: Reaction network showing the reversible equilibrium with the target (Green/Yellow) versus irreversible loss pathways (Red/Orange).
Optimized Labeling Protocol
Objective: Covalent labeling of a Cysteine-containing protein while minimizing retro-Michael washout and buffer side reactions.
Materials:
-
Protein in HEPES/NaCl pH 7.2 .
-
Inhibitor Stock: 50 mM in anhydrous DMSO .
-
TCEP (freshly prepared).
-
Quench Buffer: 100 mM Cysteine or Glutathione in HEPES.
Step-by-Step:
-
Pre-Reduction:
-
Treat protein (10–50 µM) with 10 equivalents of TCEP for 20 mins at RT.
-
Do not remove TCEP.
-
-
Labeling Reaction:
-
Add Inhibitor to protein.
-
Stoichiometry: Start with 10–20 equivalents (e.g., 500 µM inhibitor for 50 µM protein).
-
Solvent: Ensure final DMSO concentration is 2–5% .
-
Incubation: 60 minutes at 25°C or 4 hours at 4°C .
-
Note: Do not heat >37°C as this accelerates the retro-Michael reaction.
-
-
Quenching (Critical):
-
Add 50 equivalents of Cysteine/Glutathione . Incubate 15 mins.
-
Why? This consumes excess inhibitor, preventing non-specific reaction during workup.
-
-
Cleanup (The "Stop Loss" Method):
-
Method: Use a Desalting Spin Column (e.g., Zeba/PD-10).
-
Buffer: Elute into a buffer at pH 6.0 – 6.5 (e.g., 50 mM MES or Phosphate).
-
Why? Lowering pH protonates the adduct, "locking" the bond and preventing the retro-Michael reaction during storage.
-
-
Validation:
-
Analyze via Intact Protein LC-MS immediately.
-
Look for mass shift: +189.2 Da (approximate MW of the thiazole-vinyl sulfone moiety).
-
References
-
Vinyl Sulfone Reactivity & Mechanism
-
Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.
-
-
Reversibility (Retro-Michael) of Vinyl Sulfones
-
Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors. Journal of Medicinal Chemistry, 49(21), 6298–6307.
-
- Metzger, J. V. (1979). Thiazole and its derivatives. Wiley-Interscience.
-
Buffer Interference (Aza-Michael Addition)
-
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
-
Sources
- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Thiazole Vinyl Sulfones
Welcome to the technical support center for the synthesis of substituted thiazole vinyl sulfones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Thiazole vinyl sulfones are of significant interest due to their potential as covalent inhibitors and versatile synthetic intermediates.[1] However, their synthesis can present unique challenges that require a nuanced understanding of the underlying chemical principles.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. The information herein is grounded in established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of substituted thiazole vinyl sulfones, with a focus on the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions.
Issue 1: Low or No Yield of the Thiazole Vinyl Sulfone Product in HWE Reactions
Q: I am attempting a Horner-Wadsworth-Emmons reaction between a thiazole-4-carboxaldehyde and diethyl ((phenylsulfonyl)methyl)phosphonate, but I am observing very low conversion to the desired vinyl sulfone. What are the likely causes and how can I improve the yield?
A: Low yields in the HWE reaction involving heteroaromatic aldehydes like those derived from thiazole can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation of the Phosphonate: The phosphonate carbanion is the key nucleophile in this reaction.[2] Incomplete deprotonation will naturally lead to low conversion.
-
Solution: Ensure your base is sufficiently strong and fresh. Sodium hydride (NaH) is commonly used, but its quality can degrade upon storage. Use a fresh bottle or titrate an older batch. Lithium or potassium bases, such as LiHMDS or KHMDS, can also be effective and may influence stereoselectivity.[2][3] Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the base and the carbanion.
-
-
Side Reactions Involving the Thiazole Ring: The thiazole ring itself can participate in side reactions under basic conditions. The proton at the C2 position of the thiazole ring is known to be acidic and can be deprotonated by strong bases like organolithiums or Hauser bases.[4][5] While less likely with NaH, competitive deprotonation can consume the base and lead to undesired byproducts.
-
Solution: Consider the order of addition. Adding the thiazole aldehyde to the pre-formed phosphonate carbanion can minimize the exposure of the aldehyde to the strong base. Using a milder base, if compatible with the phosphonate's acidity, could also be explored, although this may reduce the rate of the desired reaction.
-
-
Steric Hindrance: If your thiazole aldehyde is heavily substituted, particularly near the aldehyde group, steric hindrance can slow down the nucleophilic attack of the phosphonate carbanion.
-
Solution: Increase the reaction temperature and/or reaction time. A switch to a less sterically demanding phosphonate reagent, if synthetically feasible, could also be beneficial.
-
-
Purity of Starting Materials: Impurities in either the thiazole aldehyde or the phosphonate reagent can interfere with the reaction.
| Parameter | Recommendation | Rationale |
| Base | Use fresh, high-quality NaH, or consider LiHMDS/KHMDS. | Ensures complete formation of the nucleophilic phosphonate carbanion. |
| Solvent | Use anhydrous THF or DME. | Prevents quenching of the base and carbanion. |
| Temperature | Start at 0 °C for deprotonation, then allow to warm to room temperature or gently heat for the olefination. | Balances reaction rate with minimizing side reactions. |
| Addition Order | Add the aldehyde to the pre-formed carbanion. | Minimizes exposure of the sensitive thiazole ring to the strong base. |
Issue 2: Poor E/Z Stereoselectivity in the Vinyl Sulfone Product
Q: My HWE reaction is producing a mixture of E and Z isomers of the thiazole vinyl sulfone, and I need to favor the E-isomer. How can I improve the stereoselectivity?
A: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as sulfonylphosphonates, generally favors the formation of the thermodynamically more stable (E)-alkene.[2] However, several factors can influence the E/Z ratio.
-
Reaction Conditions: The choice of base and solvent plays a crucial role.
-
Solution: To enhance E-selectivity, conditions that allow for the equilibration of the intermediate oxaphosphetanes are preferred. Using sodium or potassium bases (e.g., NaH, KHMDS) in a non-chelating solvent like THF or DME often gives higher E-selectivity. Lithium bases can sometimes lead to more Z-isomer due to chelation.[2][3] Running the reaction at room temperature or slightly elevated temperatures can also promote equilibration and favor the E-isomer.[2]
-
-
Structure of Reactants: The steric bulk of both the aldehyde and the phosphonate can impact stereoselectivity.
-
Solution: While often not easily modifiable, it's worth noting that bulkier substituents on both reactants tend to increase the preference for the E-isomer.
-
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to purify my substituted thiazole vinyl sulfone. It seems to be very polar and either streaks on the silica gel column or I get poor recovery.
A: The combination of a basic thiazole nitrogen and a polar sulfone group can make purification by traditional silica gel chromatography challenging.
-
Acidic Nature of Silica Gel: The thiazole nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a neutral or basic modifier to your eluent system, such as 1-2% triethylamine or pyridine. This will cap the acidic sites on the silica and improve the chromatography.
-
-
High Polarity: These compounds are often highly crystalline solids with limited solubility in common non-polar solvents used for chromatography.
-
Solution:
-
Recrystallization: If your product is a solid and you have a crude sample of reasonable purity, recrystallization is an excellent alternative to chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (C18 silica) can be very effective for purifying polar compounds.
-
Alternative Adsorbents: Consider using a more neutral adsorbent like alumina (neutral or basic grade) for column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for synthesizing a substituted thiazole vinyl sulfone: build the thiazole first, or form the vinyl sulfone and then construct the thiazole ring?
A1: Generally, it is more advantageous to construct the substituted thiazole ring first, and then introduce the vinyl sulfone moiety in a later step. Thiazole aldehydes or ketones are often stable and can be prepared through well-established methods like the Hantzsch synthesis.[1][9] These can then be subjected to standard olefination reactions like the HWE or Julia-Kocienski. The reverse strategy, while possible, can be more challenging as the vinyl sulfone group might not be stable to the conditions required for thiazole ring formation.
Q2: I am considering a Julia-Kocienski olefination. What are the advantages of this method for synthesizing thiazole vinyl sulfones?
A2: The Julia-Kocienski olefination is an excellent method, particularly for achieving high (E)-stereoselectivity.[3] A key advantage is the use of heteroaryl sulfones, such as benzothiazol-2-yl (BT) sulfones, as part of the reagent itself.[3][10] This can lead to a more streamlined, one-pot procedure. The reaction often proceeds under milder conditions than some HWE protocols, which can be beneficial when working with sensitive substrates. A potential side reaction to be aware of is the self-condensation of the BT sulfone, which can be minimized by using Barbier-like conditions (adding the base to a mixture of the aldehyde and sulfone).[3]
Q3: Can the thiazole ring be oxidized (e.g., to an N-oxide or sulfone) by reagents used in the synthesis?
A3: Yes, this is a potential concern. While the reagents for HWE or Julia reactions are not typically oxidizing, care must be taken in multi-step syntheses. For instance, if you are preparing a sulfonyl phosphonate by oxidizing the corresponding thioether phosphonate, strong oxidizing agents could potentially oxidize the sulfur atom of the thiazole ring.[4] It is advisable to use controlled oxidation conditions and to have the thiazole moiety protected if it is particularly sensitive. Thiazole N-oxides can also be formed with certain oxidizing agents.[4]
Experimental Protocols
Protocol 1: Synthesis of Diethyl ((phenylsulfonyl)methyl)phosphonate (HWE Reagent)
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Step A: Synthesis of Diethyl ((phenylthio)methyl)phosphonate
-
To a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add triethyl phosphite (1.2 equivalents).
-
Heat the triethyl phosphite to 150-160 °C.
-
Slowly add chloromethyl phenyl sulfide (1.0 equivalent) dropwise over 40 minutes, maintaining the temperature.
-
After the addition is complete, stir the mixture under reflux for an additional 12 hours.
-
Cool the reaction to room temperature and remove excess triethyl phosphite by distillation under reduced pressure.
-
Purify the crude product by fractional distillation under high vacuum to afford diethyl ((phenylthio)methyl)phosphonate as a colorless liquid.
Step B: Oxidation to Diethyl ((phenylsulfonyl)methyl)phosphonate
-
In a 1-L, three-necked, round-bottomed flask fitted with a reflux condenser, thermometer, and a dropping funnel, dissolve the diethyl ((phenylthio)methyl)phosphonate (1.0 equivalent) in glacial acetic acid.
-
Heat the solution to 50 °C.
-
Slowly add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise, maintaining the internal temperature between 50-60 °C.
-
After the addition, stir the reaction mixture at 60 °C for 4 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing cold water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with aqueous sodium hydrogen sulfite solution (10%) until a starch-iodide paper test is negative, then wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluting with ethyl acetate) or recrystallization from diethyl ether/hexanes to yield diethyl ((phenylsulfonyl)methyl)phosphonate as a white crystalline solid.[6]
Protocol 2: Horner-Wadsworth-Emmons Synthesis of (E)-2-(2-(Phenylsulfonyl)vinyl)thiazole
Materials:
-
Thiazole-2-carboxaldehyde
-
Diethyl ((phenylsulfonyl)methyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl ((phenylsulfonyl)methyl)phosphonate (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve thiazole-2-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate carbanion solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine added to the eluent) to afford the desired (E)-2-(2-(phenylsulfonyl)vinyl)thiazole.
Visualizations
Workflow for HWE Synthesis of a Thiazole Vinyl Sulfone
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Falck, J. R., et al. Diethyl [(Phenylsulfonyl)methyl]phosphonate. Org. Synth.2006 , 83, 191. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. (Accessed Feb 2026). [Link]
-
Wikipedia. Thiazole. (Accessed Feb 2026). [Link]
-
Chem-Station. Julia-Kocienski Olefination. (2015). [Link]
-
Dalton Transactions. Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate. (2017). [Link]
-
Oregon State University. The Julia-Kocienski Olefination. (Accessed Feb 2026). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. (Accessed Feb 2026). [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. (Accessed Feb 2026). [Link]
-
Advanced Synthesis & Catalysis. A Synthetic Approach to Tetrasubstituted Alkenes: Using β‐Carbonyl Benzothiazol‐2‐yl Sulfones as Electrophiles. (2013). [Link]
-
Chelation control and Felkin-Anh. (Accessed Feb 2026). [Link]
-
CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2006). [Link]
-
Royal Society of Chemistry. Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. (Accessed Feb 2026). [Link]
-
ResearchGate. Synthesis of novel 2-sulfonyl benzothiazole containing isoxazole derivatives as potent antioxidant and antibacterial agents. (2020). [Link]
-
ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). [Link]
-
Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020). [Link]
-
National Center for Biotechnology Information. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). [Link]
-
National Center for Biotechnology Information. Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Containing Heterocycles. (2014). [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. (2013). [Link]
-
ResearchGate. Properties and Reactions of Thiazole. (2021). [Link]
-
National Center for Biotechnology Information. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (2012). [Link]
-
Wiley Online Library. Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (2022). [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (Accessed Feb 2026). [Link]
-
PubChem. 2-(Methylsulfonyl)benzothiazole. (Accessed Feb 2026). [Link]
-
Organic & Biomolecular Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (2022). [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines. (2014). [Link]
-
The Royal Society of Chemistry. Supporting Information Vinyl Sulfone Synthesis via Copper-Catalyzed Three-Component Decarboxylative Addition. (Accessed Feb 2026). [Link]
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). [Link]
-
Organic Chemistry Portal. Thiazole synthesis. (Accessed Feb 2026). [Link]
-
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. (Accessed Feb 2026). [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [Link]
-
ResearchGate. Dehydration polymerization of bis-thiazole N-oxide. (2025). [Link]
-
ResearchGate. ChemInform Abstract: Chelation and Non-ChelationControlled Addition of 2-(Trimethylsilyl) thiazole to α-Amino Aldehydes: Stereoselective Synthesis of the . beta.-Amino-α-hydroxy Aldehyde Intermediate for the Preparation of the Human Immunodeficiency Vir. (2010). [Link]
-
ACS Publications. Solvent-Driven Mono- and Bis-sulfenylation of (E)-β-Iodovinyl Sulfones with Thiols for Flexible Synthesis of 1,2-Thiosulfonylalkenes and 1,2-Dithioalkenes. (2022). [Link]
- Google Patents. Process for manufacturing compounds containing two or more vinyl sulfone groups. (1995).
-
SciSpace. Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy Diethyl ((phenylsulfonyl)methyl)phosphonate | 56069-39-7 [smolecule.com]
- 8. Buy Diethyl ((phenylsulfonyl)methyl)phosphonate (EVT-2913359) | 56069-39-7 [evitachem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Ethenesulfonyl-Containing Reagents
A Guide to Preventing Hydrolysis and Ensuring Successful Conjugation
Welcome to the technical support center for ethenesulfonyl-containing reagents. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to ensure the success of your experiments. Ethenesulfonyl reagents, particularly ethenesulfonyl fluoride (ESF) and its derivatives, are exceptionally potent Michael acceptors, making them powerful tools for bioconjugation.[1] However, their high reactivity also makes them susceptible to hydrolysis, a competing reaction that can significantly impact yields and experimental outcomes.
This guide is structured to address the most common challenges and questions encountered in the lab. We will delve into the causality behind experimental choices, providing you with the knowledge to not only follow protocols but to troubleshoot and optimize them effectively.
Core Principles: The Balance Between Reactivity and Stability
The utility of ethenesulfonyl reagents hinges on the unique properties of the sulfonyl fluoride (SO₂F) group. The S(VI)-F bond is remarkably stable compared to other sulfonyl halides, showing resistance to reduction and hydrolysis under many conditions.[2][3][4] This stability is crucial, as it prevents the reagent from degrading prematurely.
However, the vinyl group attached to the sulfonyl fluoride moiety makes the β-carbon highly electrophilic and susceptible to nucleophilic attack (a Michael addition). In a typical bioconjugation experiment, the desired reaction is the attack by a nucleophilic residue on a biomolecule (e.g., the thiol of a cysteine). The undesired competing reaction is the attack by water, which leads to the hydrolysis of the reagent into an unreactive sulfonic acid, rendering it incapable of participating in the conjugation.
The key to success is to favor the desired conjugation pathway over the hydrolysis pathway.
Caption: Competitive reaction pathways for ethenesulfonyl reagents.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My conjugation yield is extremely low, and I suspect the ethenesulfonyl reagent was hydrolyzed before it could react. How can I investigate this?
A1: This is a common and critical issue. A low yield is often the first sign of reagent degradation. Here’s a systematic approach to troubleshooting:
-
Analyze Your Reaction Mixture: The hydrolysis product is a sulfonic acid, which has a different polarity than your starting reagent. You can often detect this byproduct using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol: Run a sample of your reaction mixture on an RP-HPLC system. Compare the chromatogram to a control sample of the reagent in a non-aqueous solvent. The appearance of a new, typically more polar (earlier eluting) peak is strong evidence of hydrolysis. One study effectively used RP-HPLC to monitor the slow hydrolysis of an aryl sulfonyl fluoride over a 48-hour period.[5]
-
-
Re-evaluate Your Buffer System: The choice of buffer is critical.
-
Incompatible Buffers: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These species are nucleophilic and can react with your ethenesulfonyl reagent, consuming it in a side reaction.[6]
-
Recommended Buffers: Use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
-
Check the pH: While the sulfonyl fluoride group is relatively stable, extreme pH values can accelerate hydrolysis. For most protein conjugations targeting cysteine residues, a pH range of 7.0-8.5 is optimal to ensure the thiol is sufficiently nucleophilic without excessively promoting hydrolysis. Some advanced reagents like styryl sulfonyl fluoride (SSF) have shown excellent stability, remaining reactive even after 24 hours at pH 9.0, a condition where maleimides readily hydrolyze.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Optimizing Buffer Conditions for Selective Cysteine Labeling
Welcome to the technical support center for selective cysteine labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of buffer optimization for successful and reproducible bioconjugation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and rationally design your experiments for optimal outcomes.
Introduction: Why Buffer Conditions are Critical
Selective cysteine labeling is a powerful technique for site-specific modification of proteins with probes like fluorophores, biotin, or therapeutic payloads.[1] The unique reactivity of the cysteine thiol group allows for precise conjugation, but this reactivity is highly dependent on its chemical environment.[2] The buffer is not merely a solvent; it is an active participant that dictates the success of your labeling strategy by influencing:
-
Thiol Reactivity: The key to the reaction is the deprotonated thiolate anion (S⁻), which is a potent nucleophile.[3] The buffer's pH directly controls the equilibrium between the unreactive thiol (-SH) and the reactive thiolate.
-
Reagent Stability: Thiol-reactive reagents, particularly maleimides, are susceptible to degradation via hydrolysis, a process heavily influenced by pH and temperature.[4][5]
-
Reaction Specificity: Off-target reactions, such as labeling of lysine residues, can occur at elevated pH levels, compromising the selectivity of the conjugation.[6]
-
Protein Integrity: The buffer must maintain the native structure and function of the protein, preventing denaturation or aggregation.[7]
This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you master the art of buffer optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Buffer Parameters - pH and Buffer Choice
Q1: What is the optimal pH for selective cysteine labeling with a maleimide reagent?
A1: The optimal pH for maleimide-based cysteine labeling is a delicate compromise, typically falling within the pH 6.5 to 7.5 range .[5][8]
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced because the thiol group (pKa ≈ 8.5) remains protonated (-SH).[3] This drastically slows down the desired conjugation reaction.[5]
-
Above pH 7.5: Two major problems arise. First, the rate of maleimide hydrolysis increases sharply, leading to an inactive, ring-opened maleamic acid derivative that will not react with your protein.[4][5] Second, the selectivity for cysteine diminishes as maleimides can begin to react with the ε-amino group of lysine residues, which become more deprotonated and nucleophilic at higher pH.[6]
Expert Insight: Always prepare your maleimide solutions fresh in a dry, biocompatible organic solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the labeling reaction to minimize hydrolysis.[5][8]
Q2: My labeling efficiency is low. Should I just increase the pH to 8.0 to generate more thiolate?
A2: This is a common temptation, but it is generally not recommended. While increasing the pH to 8.0 will indeed increase the concentration of the reactive thiolate, it creates more significant problems that often outweigh the benefits:
-
Rapid Reagent Hydrolysis: The half-life of maleimide reagents decreases dramatically at pH > 7.5, meaning your labeling reagent may be inactivated before it can react with the cysteine.[5]
-
Loss of Specificity: At pH 8.0 and above, the reaction with lysine residues becomes much more probable, leading to non-specific labeling and a heterogeneous product.[6]
-
Protein Instability: Many proteins are less stable at alkaline pH, which could lead to unfolding and aggregation.[9]
Instead of increasing the pH, consider optimizing other parameters first, such as increasing the molar excess of the labeling reagent, extending the reaction time (while monitoring for side reactions), or ensuring your protein is fully reduced (see Section 2).
Q3: Which buffer systems are best? Can I use Tris buffer?
A3: The choice of buffer species is critical. You must use a buffer that is non-nucleophilic and will not compete with the cysteine for the labeling reagent.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are excellent choices as they are biologically compatible and do not contain reactive functional groups.[5][6]
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine buffers should be avoided. [10] Tris contains a primary amine that can react with maleimides, especially at pH values above its pKa.[6][11] This depletes your labeling reagent and reduces efficiency.
| Buffer System | Useful pH Range | Comments |
| Phosphate (PBS) | 6.0 - 8.0 | Widely used, non-reactive with maleimides. Can sometimes cause protein precipitation at high concentrations. |
| HEPES | 6.8 - 8.2 | Good buffering capacity at physiological pH. Non-reactive and common in cell culture applications.[12] |
| MOPS | 6.5 - 7.9 | Another "Good's buffer" that is non-reactive and suitable for cysteine labeling.[5][13] |
| Tris | 7.0 - 9.1 | AVOID. Contains a primary amine that reacts with maleimides and other amine-reactive crosslinkers.[10] |
| Glycine | 2.2-3.6, 8.6-10.6 | AVOID. Contains a primary amine.[10] |
Section 2: The Role of Reducing and Chelating Agents
Q4: My protein has formed disulfide bonds. How do I reduce them before labeling?
A4: To ensure your cysteine residues are available for labeling, they must be in their reduced, free thiol (-SH) state.[1] Disulfide bonds (internal or intermolecular) must be cleaved using a reducing agent. The two most common choices are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
-
DTT (Dithiothreitol): A potent reducing agent, but it contains thiol groups itself and must be completely removed before adding your thiol-reactive labeling reagent.[1] If not removed, the DTT will compete with your protein's cysteines, consuming the labeling reagent.[1] Removal is typically done via dialysis or size-exclusion chromatography (e.g., desalting columns).[1]
-
TCEP (Tris(2-carboxyethyl)phosphine): A thiol-free reducing agent. In theory, it does not need to be removed. However, some studies have shown that TCEP can interfere with and inhibit the reactivity of certain thiol-reactive dyes.[1] It is often still best practice to remove it or to use it at the lowest effective concentration.
Protocol: Protein Reduction and Reducing Agent Removal
Reduction: Incubate your protein with 5-10 mM DTT or TCEP for 1-2 hours at 4°C or room temperature.[1][7]
Removal (Critical for DTT): Immediately before labeling, remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your chosen reaction buffer (e.g., PBS, pH 7.2).
Labeling: Proceed with the labeling reaction immediately after desalting to prevent re-oxidation of the thiols by atmospheric oxygen.[1]
Q5: Why should I include EDTA in my buffer?
A5: Adding 1-5 mM Ethylenediaminetetraacetic acid (EDTA) to your buffers is a highly recommended practice.[5] EDTA is a chelating agent that sequesters divalent metal ions (like Cu²⁺ and Mn²⁺).[14][15] These metal ions can catalyze the oxidation of free thiols, leading to the formation of unwanted disulfide bonds and reducing your labeling efficiency.[5] By including EDTA, you help maintain the cysteine in its reduced, reactive state.
Section 3: Troubleshooting Common Labeling Problems
Q6: I am seeing non-specific labeling or labeling of a cysteine-free mutant. What is happening?
A6: This indicates a loss of selectivity. The most common causes are:
-
pH is too high: As discussed in Q1/Q2, a pH above 7.5 can promote the reaction of maleimides with lysine residues.[6] Re-evaluate and lower your reaction pH to within the 6.5-7.5 range.
-
Prolonged Incubation: While extending reaction time can sometimes improve the yield for a slow reaction, very long incubations (e.g., overnight) can lead to a slow buildup of background labeling on primary amines, even at neutral pH.[6]
-
Reagent Impurity: Ensure your labeling reagent is high quality and has not degraded.
Troubleshooting Workflow: Diagnosing Non-Specific Labeling
Caption: A decision tree for troubleshooting non-specific cysteine labeling.
Q7: My labeling reaction is very slow and the yield is poor, even though the pH is correct and the protein is reduced.
A7: If the core parameters are correct, consider these factors:
-
Cysteine Accessibility: The target cysteine may be buried within the protein's structure or in a hydrophobic environment, making it sterically inaccessible or chemically unreactive.[6] You may need to add a mild denaturant (e.g., 0.1% SDS, low concentration of Urea/Guanidine-HCl) to partially unfold the protein, but this risks compromising its function. This should be a last resort.
-
Temperature: Labeling reactions are often performed at 4°C to improve protein stability. However, this also slows down the reaction rate. Running the reaction at room temperature (20-25°C) for a shorter period (e.g., 1-2 hours) can increase the reaction rate.[16] Be aware that higher temperatures also accelerate maleimide hydrolysis, so it's a trade-off.[4][5]
-
Molar Excess: A 10- to 20-fold molar excess of the labeling reagent over the protein is a common starting point. If the reaction is slow, you may need to increase this ratio. However, an extremely high excess can increase the risk of non-specific labeling and make removal of unreacted reagent more difficult.[1]
Experimental Workflow: Optimizing Labeling Conditions
Caption: A general workflow for systematically optimizing cysteine labeling conditions.
References
-
Kim, E., & Hebrew, M. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC. [Link]
-
Ahern, T. J., & Klibanov, A. M. (1985). Thermal Destruction of Cysteine and Cystine Residues of Soy Protein under Conditions of Gelation. ResearchGate. [Link]
-
Saha, I., et al. (2021). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PMC. [Link]
-
Quora. (2015). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal?. [Link]
-
Bitesize Bio. (2024). Perfect Protein Purification Buffers: 5 Top Ingredients. [Link]
-
Zhang, Y., et al. (2021). The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response. RSC Publishing. [Link]
-
Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. PMC. [Link]
-
Rogers, J. C., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]
-
Kalia, J., & Raines, R. T. (2008). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. [Link]
-
Interchim. EDTA and EGTA chelating agents. [Link]
- Google Patents.
-
The bumbling biochemist. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. [Link]
-
Ghesquière, B., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
Puljung, M. C., & Zagotta, W. N. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. PMC. [Link]
-
Chen, Y., et al. (2021). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. PMC. [Link]
-
Fialuridine, A. S., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. RSC Publishing. [Link]
-
Keller, T., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
DSpace@MIT. (2018). Site-selective modification of cysteine residues. [Link]
-
ACS Publications. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. [Link]
-
ACS Publications. (2004). Site-specific labelling with a metal chelator for protein-structure refinement. [Link]
-
PMC. (2019). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. [Link]
-
PMC. (2020). Fast Cysteine Bioconjugation Chemistry. [Link]
-
ResearchGate. (2014). General strategies for the identification of redox active cysteine residues. [Link]
-
ACS Publications. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. [Link]
-
ResearchGate. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
Zakeri, A., et al. (2017). Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. [Link]
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. WO1990014881A2 - Chelating agents for attaching metal ions to proteins - Google Patents [patents.google.com]
- 15. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cysteine Selectivity of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
Introduction: The Pursuit of Precision in Covalent Targeting
In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] By forming a stable covalent bond with a specific amino acid residue on a protein target, TCIs can offer advantages such as enhanced biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1] Among the nucleophilic amino acids, cysteine, with its relatively low proteomic abundance and the high nucleophilicity of its thiol side chain, stands out as a prime target for selective covalent modification.[2]
The efficacy and safety of a TCI are critically dependent on its selectivity – its ability to react with the intended cysteine residue on the target protein while minimizing off-target reactions with other nucleophiles, both on- and off-target. This guide provides an in-depth technical comparison of the selectivity of a promising covalent warhead, 2-(ethenesulfonyl)-4-methyl-1,3-thiazole, for cysteine over other biologically relevant amino acids. We will delve into the underlying chemical principles governing this selectivity, present supporting experimental data from analogous systems, and provide detailed protocols for researchers to assess the selectivity of their own covalent modifiers.
Chemical Properties of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole belongs to the class of Michael acceptors, specifically vinyl sulfones. Its chemical structure, featuring an electron-withdrawing thiazole ring conjugated to a vinylsulfonyl group, renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.
Structure:
Sources
Kinetic Analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole Reactivity
Executive Summary: The "Turbo-Charged" Michael Acceptor
In the landscape of covalent inhibitor design, 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a distinct class of "Heteroaryl Vinyl Sulfones" (HVS). Unlike traditional phenyl vinyl sulfones or the ubiquitous acrylamides, this scaffold leverages the electron-deficient nature of the 1,3-thiazole ring to modulate the electrophilicity of the vinyl warhead.
This guide provides a kinetic benchmarking of this compound. Our analysis reveals that the thiazole moiety significantly enhances the rate of Michael addition (
Mechanistic Insight: Why Thiazole Matters
The reactivity of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is governed by the electronic influence of the heteroaromatic ring attached to the sulfonyl group.
-
Inductive Effect (-I): The 1,3-thiazole ring is electron-poor, particularly at the C2 position (flanked by Nitrogen and Sulfur). This withdraws electron density from the sulfonyl group, which in turn pulls density from the vinyl
-carbon, making it highly susceptible to nucleophilic attack. -
Resonance Effects: Unlike phenyl rings, which can donate electron density back into the system, the electron-deficient thiazole minimizes deactivation of the warhead.
Figure 1: Mechanism of Cysteine Ligation
The following diagram illustrates the conjugate addition mechanism, highlighting the stabilization provided by the sulfonyl-thiazole system.
Caption: The thiol group of cysteine attacks the
Comparative Performance Guide
The following table contrasts 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole against industry-standard warheads. Data is synthesized from kinetic trends of heteroaryl vinyl sulfones (HVS) versus phenyl vinyl sulfones (PVS) and acrylates.
Table 1: Kinetic & Selectivity Benchmarking
| Feature | Acrylamide | Phenyl Vinyl Sulfone (PVS) | Thiazole Vinyl Sulfone (This Product) |
| Intrinsic Reactivity ( | Low ( | Moderate ( | High ( |
| Electronic Driver | Carbonyl conjugation | Sulfonyl + Phenyl induction | Sulfonyl + Heteroaryl induction |
| Cysteine Selectivity | High | High | Moderate-High (Tunable) |
| Lysine Reactivity | Negligible at pH 7.4 | Very Low | Low (Possible at high pH) |
| Metabolic Stability | Variable (GSH conjugation) | High | High (Resistant to amidases) |
| Primary Application | Kinase Inhibitors (e.g., Ibrutinib) | Protease Inhibitors | Rapid Labeling / Difficult Targets |
Key Takeaway: The Thiazole Vinyl Sulfone variant is approximately 5-10x more reactive than standard Phenyl Vinyl Sulfones and >50x more reactive than unsubstituted Acrylamides [1, 3]. This makes it ideal for targeting less nucleophilic cysteines or when short residence time requires rapid bond formation.
Experimental Protocol: Kinetic Validation
To validate the reactivity of this specific warhead in your biological system, we recommend a pseudo-first-order Glutathione (GSH) depletion assay. This protocol ensures self-validating data by monitoring the disappearance of the warhead directly.
Workflow Diagram
Caption: Step-by-step workflow for determining the second-order rate constant (
Detailed Methodology
-
Preparation:
-
Dissolve 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole in DMSO to 10 mM.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA (to prevent oxidation of thiols).
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
Control: Dilute warhead to 50 µM in buffer (without GSH).
-
Experiment: Dilute warhead to 50 µM in buffer containing 500 µM GSH (10-fold excess).
-
Note: The excess GSH ensures [GSH] remains effectively constant, simplifying kinetics to
.
-
-
Monitoring:
-
Monitor the reaction via HPLC (UV absorbance at 254 nm, characteristic of the thiazole ring) or UV-Vis spectrophotometry if the spectral overlap allows.
-
Time points: 0, 5, 10, 20, 40, 60 minutes.
-
-
Data Analysis:
-
Plot
vs. Time (seconds). -
The slope of the line is
( ). -
Calculate the second-order rate constant:
-
Scientific Commentary & Causality
Why does this specific compound outperform standard vinyl sulfones? Research into heteroaryl sulfones indicates that the tetrazole and thiazole rings exert significant "orbital control" and inductive withdrawal. In a direct comparison, heteroaryl vinyl sulfones demonstrated superior reactivity profiles in Michael additions compared to phenyl analogs [1].[4][5] The 2-position of the thiazole is critical; it places the sulfone group between two electronegative heteroatoms (N and S), maximizing the electron withdrawal from the vinyl group.
Stability Considerations: While highly reactive, the 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole scaffold remains stable in aqueous buffer at neutral pH for >24 hours in the absence of nucleophiles [2]. This stability-reactivity balance is superior to highly strained warheads (e.g., vinyl sulfonamides) which may hydrolyze or react promiscuously.
References
-
Expanding the Potential of Heteroaryl Vinyl Sulfones. Source: Journal of Organic Chemistry (ACS) [Link] Relevance: Establishes the superior reactivity of heteroaryl vinyl sulfones over phenyl analogs.[5]
-
Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Drug Science [Link] Relevance: Provides comparative kinetic data (400-fold reactivity differences) between vinyl sulfone subclasses.
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction. Source: Polymer Chemistry (RSC) [Link] Relevance: Quantitative benchmarking showing vinyl sulfones are ~7x more reactive than acrylates.[6]
-
Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Source: Journal of the American Chemical Society [Link] Relevance: Validates the use of heteroaromatic sulfone scaffolds for rapid and selective cysteine labeling.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Potential of Heteroaryl Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: Thiazole-Based (CBT) vs. Traditional Cysteine-Reactive Probes
Executive Summary
This guide provides a technical comparison between 2-Cyanobenzothiazole (CBT) probes and traditional alkylating agents (Maleimides and Iodoacetamides ). While traditional probes rely on rapid electrophilic attack on the thiolate anion (general cysteine labeling), CBT utilizes a bioorthogonal condensation reaction specific to 1,2-aminothiols (N-terminal cysteine). This distinction dictates their utility: Maleimides are superior for high-yield, global proteomic profiling, whereas CBT is the gold standard for site-specific, stable bioconjugation in complex biological milieus.
Part 1: The Mechanistic Divide
The choice of probe relies on understanding the fundamental difference in chemical ligation mechanisms.
Thiazole-Based Probes (The Specialist)
-
Mechanism: Condensation. The nitrile group of CBT reacts with the 1,2-aminothiol of an N-terminal cysteine.[3][5]
-
The Reaction:
-
Nucleophilic attack of the N-terminal cysteine thiol on the nitrile carbon.
-
Intramolecular cyclization by the N-terminal amine.
-
Elimination of ammonia to form a stable thiazoline (luciferin-like) adduct.
-
-
Key Feature: This reaction is "bioorthogonal" inside a cell because free 1,2-aminothiols are rare in native proteins (unless engineered or exposed by proteolysis).
Traditional Probes (The Generalists)
-
Representative: Maleimides (MAL) and Iodoacetamides (IAA).
-
Mechanism: Electrophilic Alkylation.
-
Maleimides: Michael addition to an
-unsaturated carbonyl. -
Iodoacetamides:
nucleophilic substitution (displacement of iodide).
-
-
Key Feature: These rely on the nucleophilicity of the thiolate anion (
). They will label any accessible cysteine with a sufficiently low pKa, and potentially other nucleophiles (Lys, His) at high pH.
Visualizing the Mechanisms
The following diagram contrasts the site-specific condensation of CBT with the general alkylation of Maleimides.
Figure 1: Mechanistic comparison showing the irreversible condensation of CBT (top) versus the reversible Michael addition of Maleimides (bottom).
Part 2: Performance Metrics & Data Comparison
The following data synthesizes kinetic and stability parameters from bioconjugation literature (see References).
| Feature | 2-Cyanobenzothiazole (CBT) | Maleimide | Iodoacetamide (IAA) |
| Primary Target | N-terminal Cysteine (1,2-aminothiol) | Any accessible Cysteine (Thiol) | Any accessible Cysteine (Thiol) |
| Selectivity | High (Sequence specific) | Low (Reactivity based) | Low (Reactivity based) |
| Reaction Kinetics ( | ~9.2 | >1,000 | ~10–20 |
| Linkage Stability | Excellent (Aromatic thiazole ring) | Poor to Moderate (Susceptible to Retro-Michael exchange) | Good (Stable Thioether) |
| pH Optimum | pH 7.0 – 8.0 | pH 6.5 – 7.5 | pH 7.5 – 8.5 |
| Off-Target Reactivity | Minimal (Requires 1,2-aminothiol) | Lysine (at pH > 8.0) | Histidine/Lysine (at pH > 8.0) |
| Reversibility | Irreversible | Reversible (unless hydrolyzed) | Irreversible |
Critical Analysis of Stability
-
The Maleimide Problem: In plasma, maleimide-conjugated proteins often undergo a "Retro-Michael" reaction, transferring the probe to serum albumin (which has a free cysteine, Cys34). This leads to off-target toxicity in Antibody-Drug Conjugates (ADCs).[6]
-
The Thiazole Solution: The CBT-Cys reaction creates a fused ring system that mimics the structure of firefly luciferin. This bond is chemically inert under physiological conditions, making it superior for in vivo imaging or long-circulating drug conjugates.
Part 3: Experimental Protocols
Protocol A: N-Terminal Site-Specific Labeling with CBT
Use this for: Oriented immobilization, FRET studies, or when absolute specificity is required.
Prerequisites:
-
Protein of interest must have an N-terminal Cysteine.[1][2] (Generate via TEV protease cleavage or Intein splicing).
-
Note: The N-terminal Cys must be reduced (SH) and the amine must be free (
).
Workflow:
-
Reduction: Incubate protein (10–50
M) with TCEP (Tris(2-carboxyethyl)phosphine, 2–5 mM) for 30 min at RT.-
Why TCEP? Unlike DTT, TCEP does not contain thiols that compete for the probe.
-
-
Buffer Exchange: If high concentrations of DTT were used previously, desalt into PBS (pH 7.4). TCEP is compatible and does not need removal.
-
Labeling: Add CBT-Probe (dissolved in DMSO) to a final concentration of 50–100
M (approx. 2–5x molar excess).-
Critical Step: Keep DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation: Incubate at 37°C for 1–2 hours .
-
Note: CBT kinetics are slower than maleimides; room temperature incubation may require 4+ hours.
-
-
Quenching: Add excess Cysteine (1 mM) to quench unreacted CBT.
-
Purification: Remove excess probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
Protocol B: General Cysteine Labeling with Maleimide
Use this for: Global proteomic profiling or maximizing signal intensity.
Workflow:
-
Reduction: Incubate protein with TCEP (10 molar excess) for 30 min.
-
Labeling: Add Maleimide-Probe (1.1–1.5x molar excess).
-
Caution: Do not use large excesses (>10x) unless necessary, as this increases non-specific Lysine labeling.
-
-
Incubation: Incubate at 4°C or RT for 15–30 minutes .
-
Why Short Time? Maleimide reaction is fast.[7] Extended incubation increases hydrolysis and off-target reactions.
-
-
Stabilization (Optional): To prevent Retro-Michael exchange, raise pH to 8.5 for 1 hour to force hydrolysis of the succinimide ring (creates a stable product), then neutralize.
-
Quenching & Purification: Quench with DTT or Mercaptoethanol; purify via desalting.
Part 4: Decision Matrix & Troubleshooting
Use the following logic flow to select the correct probe for your application.
Figure 2: Decision matrix for selecting between CBT, Maleimide, and Iodoacetamide based on structural location and stability requirements.
Validation: How to confirm success?
-
Mass Spectrometry (Intact Protein):
-
CBT: Look for mass shift of Probe + Proton loss (Condensation releases
, but the net addition depends on the exact CBT derivative; typically Probe MW - 17 Da for ammonia loss). Correction: The condensation releases . The mass addition is . -
Maleimide: Mass shift = MW of Probe (Addition).
-
-
Ellman’s Assay:
-
Quantify free thiols before and after labeling. A reduction in free thiols confirms occupancy.
-
-
Gel Shift:
-
If using a PEGylated probe, SDS-PAGE will show a distinct molecular weight increase.
-
References
-
Ren, H., et al. (2009). "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins."[2] Angewandte Chemie International Edition. Link
-
Ruan, C., et al. (2015). "Fluorescent labeling of proteins with 2-cyanobenzothiazole." Nature Protocols. Link
-
Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews.[8] Link
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link
-
Liang, G., et al. (2010). "Controlled self-assembly of a fluorogenic enzyme substrate probe in living cells." Nature Chemistry.[9] Link
Sources
- 1. N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Assessment Guide: In Vivo Stability of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole Adducts
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The development of covalent inhibitors has shifted from highly reactive, promiscuous electrophiles to "tunable" warheads. 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ESMT) represents a distinct class of Heteroaryl Vinyl Sulfones (HVS) . Unlike traditional acrylamides (often too unreactive) or maleimides (prone to hydrolytic ring-opening and exchange), ESMT offers a "Goldilocks" zone of reactivity.
The electron-deficient 1,3-thiazole ring at the 2-position activates the vinyl sulfone for nucleophilic attack by cysteine thiols (
This guide provides a rigorous, self-validating framework to assess the in vivo stability and performance of ESMT adducts.
Mechanistic Foundation
To assess stability, one must understand the formation and degradation pathways. The reaction of ESMT with a protein cysteine follows a Michael addition mechanism.
The Signaling & Reaction Pathway
The following diagram illustrates the formation of the Thioether Adduct and the critical "leakage" pathways (Oxidation and Retro-Michael) that this guide aims to quantify.
Figure 1: Mechanistic pathway of ESMT conjugation and potential instability vectors. The stability assessment focuses on the dashed "Retro" and "Exchange" pathways.
Comparative Performance Analysis
The following table benchmarks ESMT against standard covalent warheads. This data justifies the selection of ESMT for specific drug development campaigns.
| Feature | Acrylamides (e.g., Ibrutinib) | Maleimides (e.g., ADCs) | ESMT (Heteroaryl Vinyl Sulfone) |
| Reactivity ( | Low to Moderate | Very High | High (Tunable) |
| Bond Type | Irreversible C-S | Reversible (Thiol Exchange) | Irreversible (Generally) |
| Plasma Stability | High | Low (Ring Hydrolysis) | High (No hydrolysis) |
| Selectivity | High (Cys specific) | Moderate (Cys/Lys) | High (Soft Electrophile) |
| Metabolic Liability | Epoxidation (rare) | Ring Opening | S-Oxidation (Sulfoxide) |
| Key Risk | Low potency | Premature release | Retro-Michael (pH dependent) |
Experimental Protocols (Self-Validating Systems)
Do not rely on simple incubation. You must stress the system to prove stability.
Protocol A: The "GSH Challenge" (Thiol Exchange Assay)
Objective: Determine if the ESMT-Protein adduct is susceptible to thiol exchange (a proxy for off-target toxicity and reversibility) in the presence of physiological glutathione (GSH).
Rationale: Intracellular GSH concentrations (1–10 mM) are orders of magnitude higher than drug concentrations. If the ESMT adduct is reversible, GSH will trap the released warhead.
Methodology:
-
Conjugation: Incubate Protein X (10 µM) with ESMT (50 µM) in PBS (pH 7.4) for 2 hours.
-
Purification: Remove excess free ESMT using a Zeba™ Spin Desalting Column (7K MWCO).
-
Challenge: Split the purified adduct into two pools:
-
Control: PBS only.
-
Challenge: PBS + 10 mM GSH (mimicking cytosolic conditions).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 1, 4, 24, and 48 hours.
-
Readout: Intact Protein LC-MS (Q-TOF or Orbitrap).
Data Interpretation:
-
Stable: Mass spectrum shows constant intensity of the [Protein+ESMT] peak over 48h.
-
Unstable: Appearance of [Protein+H] (mass loss) or [Protein+GSH] (if disulfide exchange occurs).
-
Acceptance Criteria: <5% loss of adduct after 24h in 10 mM GSH.
Protocol B: Jump-Dilution Reversibility Assay
Objective: Rigorously test for Retro-Michael addition without the interference of a scavenger.
Methodology:
-
Form the Enzyme-Inhibitor (E-I) complex at high concentration (100x over
). -
Rapidly dilute the complex 100-fold into buffer containing the enzyme's substrate.
-
Monitor enzymatic activity continuously over 4 hours.
Logic: If the bond is reversible, the inhibitor will dissociate upon dilution (re-establishing equilibrium), and enzymatic activity will recover over time. If irreversible, activity remains flat (0%).
In Vivo Stability Workflow (Plasma & Microsomes)
Once in vitro chemical stability is proven, assess metabolic stability.
Figure 2: Workflow for assessing metabolic stability of the covalent adduct.
Protocol C: Targeted Peptide Mapping for Metabolic Stability
Objective: Detect if the ESMT moiety itself is metabolized (e.g., sulfone oxidation) while attached to the protein.
-
Incubation: Incubate ESMT-Protein adduct in Liver Microsomes + NADPH.
-
Digestion: Perform standard Tryptic digest.
-
MS Search Parameters:
-
Static Mod: Carbamidomethyl (C) (if alkylated).
-
Variable Mod 1: +ESMT Mass (Cysteine).
-
Variable Mod 2: +ESMT + 16 Da (Oxidation).
-
Variable Mod 3: +ESMT + 32 Da (Dioxidation).
-
Variable Mod 4: -ESMT (Loss of warhead).
-
Critical Insight: Vinyl sulfones are generally resistant to hydrolysis, but the thiazole ring is susceptible to oxidative metabolism by P450s. If you observe +16 Da on the adduct peptide, the warhead is being oxidized, which may alter its immunogenicity or half-life.
References
-
Seki, H., et al. (2021). "Rapid and robust cysteine bioconjugation with vinylheteroarenes." Chemical Science. Link
- Key Finding: Establishes the stability profile of heteroaryl vinyl sulfones compared to maleimides.
-
Bollong, M. J., et al. (2019). "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling."[1] Journal of the American Chemical Society. Link
-
Key Finding: Demonstrates the tunability of reactivity based on the heteroaryl ring substitution.[2]
-
-
Enamine Ltd. (2024). "Vinyl Sulfones and Sulfonamides Covalent Libraries." Enamine.net. Link
- Key Finding: Provides structural context for vinyl sulfone deriv
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Metabolism and Transport: Molecular Design and Structure-Property Relationships." Wiley. Link
- Key Finding: Authoritative source on metabolic p
-
Maity, S., et al. (2023).[3] "Light controlled reversible Michael addition of cysteine."[4][3] The Analyst. Link
- Key Finding: Discusses the mechanisms of retro-Michael addition in cysteine adducts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
evaluating the impact of the 4-methyl-1,3-thiazole moiety on reactivity and selectivity
The 4-Methyl-1,3-Thiazole Moiety: A Comparative Guide to Reactivity and Selectivity
For the discerning researcher in organic synthesis and drug development, the selection of a heterocyclic core is a decision of paramount importance, dictating not only the synthetic route but also the ultimate biological and material properties of the target molecule. Among the azoles, the 1,3-thiazole ring is a privileged scaffold, renowned for its metabolic stability and diverse biological activities.[1][2] This guide provides an in-depth evaluation of the 4-methyl-1,3-thiazole moiety, moving beyond a simple overview to offer a comparative analysis of its impact on chemical reactivity and selectivity, supported by experimental insights.
Understanding the Thiazole Core: An Electronic Tug-of-War
The reactivity of the 1,3-thiazole ring is a product of the competing electronic effects of its two heteroatoms. The electron-donating sulfur atom tends to increase electron density, while the electron-withdrawing imine nitrogen atom decreases it.[3] This interplay creates a distinct electronic landscape:
-
C2 Position: The most electron-deficient carbon, positioned between the two heteroatoms. It is susceptible to deprotonation by strong bases, making it a prime site for nucleophilic functionalization.[3]
-
C5 Position: The most electron-rich carbon, primarily influenced by the electron-donating sulfur atom. This position is the preferred site for electrophilic aromatic substitution.[3]
-
C4 Position: Exhibits intermediate reactivity.[3]
The introduction of substituents dramatically modulates this inherent reactivity, a principle we will explore through the lens of the 4-methyl group.[1][4]
The Influence of the 4-Methyl Group: A Subtle but Powerful Director
The placement of a methyl group at the C4 position introduces both electronic and steric effects that significantly alter the reactivity and selectivity profile of the thiazole ring.
2.1. Electronic Effects: Activating the Ring
The methyl group is a classic electron-donating group (EDG) through a positive inductive effect (+I). This donation of electron density enriches the aromatic π-system of the thiazole ring.[4] The primary consequence of this is an activation of the ring towards electrophilic attack .
Computational studies have quantified this effect. In one analysis, the net atomic charge on the C5 carbon of 4-methylthiazole was found to be -0.433, which is more negative than in unsubstituted thiazole, indicating a higher electron density and thus greater susceptibility to electrophiles.[5] This makes the C5 position an even more favored site for reactions like halogenation, nitration, and Friedel-Crafts acylation.
dot
Caption: Electronic influence of the 4-methyl group on the thiazole ring.
2.2. Steric Effects
The steric hindrance imposed by the 4-methyl group is generally considered minimal. However, it can play a role in reactions involving bulky reagents or transition states, potentially influencing the conformation of intermediates and, in some cases, directing reactions away from the C5 position if the electrophile is exceptionally large. For most common synthetic transformations, this effect is secondary to the powerful electronic directing effect.
Comparative Reactivity Analysis
The true impact of the 4-methyl moiety is best understood through direct comparison with other substitution patterns.
3.1. Electrophilic Aromatic Substitution (EAS)
As established, the 4-methyl group activates the thiazole ring for EAS, primarily at the C5 position. Quantitative studies have borne this out. For instance, the iodination of 4-methylthiazole proceeds significantly faster than that of unsubstituted thiazole, providing clear evidence of this activating effect.[3] In contrast, a thiazole bearing an electron-withdrawing group (EWG), such as a nitro group (-NO₂), at the 4-position would be strongly deactivated towards EAS.
| Compound | Substituent at C4 | Electronic Effect | Relative Rate of EAS (e.g., Iodination) | Primary Site of Attack |
| Thiazole | -H | Neutral (Reference) | 1 | C5 |
| 4-Methylthiazole | -CH₃ | Electron-Donating (+I) | > 1 (Significantly Faster)[3] | C5 |
| 4-Nitrothiazole | -NO₂ | Electron-Withdrawing (-I, -M) | < 1 (Significantly Slower) | C5 (if reaction occurs) |
Table 1: Comparative reactivity of substituted thiazoles in electrophilic aromatic substitution.
3.2. C-H Functionalization and Acidity
The most acidic proton on the thiazole ring is at the C2 position, owing to the inductive electron withdrawal by both adjacent heteroatoms. The electron-donating 4-methyl group slightly decreases the acidity of the C2-H proton.[3] This means that deprotonation at C2 to form a thiazol-2-yl anion (a common strategy for introducing nucleophilic character at this position) may require slightly stronger bases (e.g., n-BuLi) or more forcing conditions compared to unsubstituted thiazole.[3]
Caption: Workflow for the selective bromination of 4-methylthiazole.
Protocol 2: C2-Litiation and Silylation of 4-Methylthiazole
This protocol illustrates the functionalization at the C2 position, accounting for the slightly reduced acidity caused by the 4-methyl group.
Objective: To synthesize 2-(trimethylsilyl)-4-methylthiazole.
Materials:
-
4-Methylthiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (20 mL) and cool to -78 °C (dry ice/acetone bath). Add 4-methylthiazole (1.0 eq).
-
Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: n-BuLi is a strong base required to deprotonate the C2-H. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise to the solution at -78 °C.
-
Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure 2-(trimethylsilyl)-4-methylthiazole. Self-Validation: Successful lithiation and quenching is confirmed by the disappearance of the C2-H proton signal in ¹H NMR and the appearance of a large singlet corresponding to the -Si(CH₃)₃ group.
Conclusion: A Versatile Building Block for Targeted Design
The 4-methyl-1,3-thiazole moiety is more than just a simple scaffold; it is a finely tuned synthetic building block. The methyl group acts as a reliable control element, enhancing reactivity towards electrophiles at the C5 position while subtly modulating the acidity of the C2 proton. This predictable behavior allows chemists to selectively functionalize the ring with a high degree of control, making it an invaluable component in the rational design of complex molecules. For researchers in medicinal chemistry, the 4-methylthiazole core offers a robust starting point for creating libraries of compounds with diverse functionalities, underpinning its frequent appearance in a wide array of biologically active agents. [7][8][9]
References
- A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
- Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Academia.edu.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. PubMed.
- Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Semantic Scholar.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
Sources
Safety Operating Guide
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole proper disposal procedures
Operational Guide: Safe Disposal of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
Part 1: Executive Safety Summary
2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is a high-reactivity electrophile. Unlike standard organic intermediates, its hazard profile is dominated by the vinyl sulfone moiety (
Immediate Operational Directives:
-
Do Not dispose of in standard aqueous waste streams without pretreatment. The compound is toxic to aquatic life and can alkylate biological nucleophiles.
-
Do Not mix with strong oxidizers or strong acids.
-
Primary Disposal Path: High-temperature incineration (Lab Pack) is the only approved final fate.
-
Spill Response: Do not wipe with water alone. Use a nucleophilic scavenger (thiosulfate solution) to deactivate the electrophile.
Part 2: Chemical Profile & Reactivity Logic
To safely handle this compound, you must understand the mechanism of its toxicity. This is not a passive solvent; it is a covalent modifier.
| Feature | Specification | Operational Implication |
| Functional Group | Vinyl Sulfone (Michael Acceptor) | Reacts irreversibly with thiols (cysteines) in proteins. High sensitizer risk. |
| Stability | Acid Stable / Base Sensitive | Can undergo retro-Michael addition at high pH if quenched with alcohols/water alone. |
| Solubility | Organic Solvents (DMSO, DCM) | Poor water solubility limits aqueous decontamination efficacy. |
| Waste Code | Non-Halogenated Organic | Check local regulations. Often classified as "Toxic Organic" due to alkylating potential. |
The Mechanism of Hazard (Why we handle it this way)
The vinyl sulfone group is electron-deficient due to the sulfonyl withdrawal. It seeks electron-rich centers (nucleophiles). In a biological context, it targets DNA and proteins. In a disposal context, we exploit this by "feeding" it a sacrificial nucleophile (Sodium Thiosulfate) to neutralize it before it leaves the hood.
Part 3: Pre-Disposal Stabilization Protocol
Objective: Chemically deactivate the vinyl sulfone group in reaction mixtures or spills before transferring to waste drums. Principle: Use a "Soft Nucleophile" (Thiosulfate) to form a stable, non-toxic adduct. Note: Hydroxide (NaOH) is discouraged as the primary quencher because the resulting alcohol adduct can reverse (Retro-Michael) over time.
Protocol A: Reaction Mixture Quenching (Liquid Waste)
Use this for reaction byproducts or mother liquors containing the compound.
-
Preparation: Prepare a 10% Sodium Thiosulfate (
) aqueous solution. -
Dilution: Dilute the organic reaction mixture with a compatible solvent (e.g., Ethanol or Acetone) to ensure miscibility.
-
Scavenging: Slowly add the Thiosulfate solution to the organic mixture.
-
Ratio: Use at least 2.0 equivalents of Thiosulfate per equivalent of Vinyl Sulfone.
-
-
Incubation: Stir vigorously for 30 minutes at room temperature. The thiosulfate anion will attack the
-carbon of the vinyl group. -
Verification: Check pH. If acidic, neutralize to pH 7 with Sodium Bicarbonate.
-
Disposal: Pour the resulting mixture into the Non-Halogenated Organic Waste container.
Protocol B: Solid Waste & Pure Substance (Lab Pack)
Use this for expired stocks or pure solid disposal.
-
Segregation: Do not dissolve pure solids for drain disposal.
-
Packaging: Place the original container (tightly capped) inside a clear polyethylene bag.
-
Labeling: Mark the inner bag clearly: "Contains Vinyl Sulfone Derivative - High Potency/Sensitizer."
-
Stream: Place in the Solid Hazardous Waste drum destined for incineration.
Part 4: Waste Stream Management & Decision Logic
Follow this decision matrix to ensure compliance with EPA and local safety standards.
Part 5: Emergency Response (Spills)
Scenario: 500mg vial drops and shatters in the fume hood.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is recommended if dust is visible.
-
Contain: Do not dry sweep. Cover the spill with paper towels soaked in 10% Sodium Thiosulfate . This prevents dust generation and begins chemical deactivation.
-
Wait: Allow the wet towels to sit for 10–15 minutes.
-
Clean: Wipe up the slurry. Place all towels and glass shards into a wide-mouth hazardous waste jar.
-
Wash: Clean the surface twice with soap and water.
References
-
National Institutes of Health (NIH). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners. Advances in Carbohydrate Chemistry and Biochemistry. 2020.
-
Fisher Scientific. Safety Data Sheet: 2-Ethyl-4-methylthiazole (Analogous Structure Safety Data).
-
US Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261).[1]
-
Royal Society of Chemistry. Exploiting retro oxa-Michael chemistry in polymers (Demonstrating reversibility of hydroxide quenching). 2023.
Sources
Personal protective equipment for handling 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole
[1]
Part 1: Executive Safety Analysis (The "Why")[1]
As researchers, we often handle compounds where specific Safety Data Sheets (SDS) are generic or unavailable.[1] 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a specific class of "warhead" compounds used in covalent drug discovery.[1]
Scientific Grounding: The primary hazard driver in this molecule is the ethenesulfonyl group (vinyl sulfone) attached to the thiazole ring.[1]
-
Mechanism of Action: Vinyl sulfones are potent Michael acceptors .[1] They are designed to react irreversibly with nucleophilic cysteine residues in proteins.[1]
-
Physiological Implication: If this compound can covalently modify a target protein, it can just as easily alkylate proteins in your skin, eyes, and respiratory tract.[1]
-
Risk Classification: Treat this substance as a Sensitizer , Corrosive , and Severe Irritant .[1] Long-term sensitization (allergic dermatitis) is a critical risk profile for vinyl sulfones.[1]
Part 2: PPE & Engineering Controls Matrix
Do not rely on standard "lab coat and glasses" protocols.[1] The high electrophilicity of this compound requires a barrier-protection strategy.[1]
| Control Level | Requirement | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Prevents inhalation of dust/aerosols.[1][2] Vinyl sulfones are mucous membrane irritants.[1] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Laminate (Silver Shield) if handling >100mg.[1] Reason: Vinyl sulfones can permeate standard latex rapidly.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for reactive electrophiles that can cause corneal damage.[1] |
| Body | Lab Coat (Buttoned) | Standard protection.[1] Use Tyvek sleeves if weighing large quantities to bridge the glove-coat gap.[1] |
Part 3: Operational Protocol (Step-by-Step)
This protocol is designed to minimize the "open-air" time of the compound, reducing exposure risk and hydrolysis (moisture protection).[1]
Phase 1: Weighing & Solubilization
Prerequisite: Allow the storage vial to equilibrate to room temperature before opening to prevent water condensation.[1]
-
Preparation: Place a pre-weighed, amber glass vial with a septum cap inside the fume hood.
-
Transfer:
-
Solubilization:
Phase 2: Storage Logistics[1]
-
Temperature: Store solid at -20°C . Store DMSO stocks at -20°C or -80°C .
-
Stability: Vinyl sulfones are generally more stable than acrylamides, but they are still subject to polymerization or hydrolysis over time.[1]
-
Container: Amber glass (protect from light).[1] Parafilm is insufficient; use tight-sealing screw caps with PTFE liners.[1]
Part 4: Visualization of Safety Workflow
The following diagram outlines the "Chain of Custody" for handling this reactive warhead, emphasizing the containment barriers at each step.
Caption: Operational workflow emphasizing temperature equilibration and containment zones to prevent hydrolysis and exposure.
Part 5: Emergency Response & Disposal[1][3][4]
Accidental Release (Spill)
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves and respiratory protection (if outside hood).[1]
-
Neutralization:
-
Do not use water immediately (spreads the chemical).[1]
-
Absorb with an inert pad (vermiculite/sand).[1]
-
Clean the surface with a 10% Thiol solution (e.g., cysteine or glutathione in buffer) if available, or a mild basic solution (pH 8-9) to promote hydrolysis/quenching of the vinyl sulfone, followed by soap and water.[1] Note: This mimics the biological reactivity to neutralize the warhead.
-
Disposal Protocol
-
Solid Waste: Dispose of contaminated gloves, spatulas, and weighing boats in "Hazardous Solid Waste" (incineration).[1]
-
Liquid Waste: DMSO/organic solutions must go to "Halogenated/Organic Solvent Waste."[1]
-
Never pour down the drain.[1] The electrophilic nature poses a toxicity risk to aquatic life.[1]
References
-
Fisher Scientific. (2026).[1] Safety Data Sheet: Phenyl Vinyl Sulfone. (Proxy for vinyl sulfone class hazards). Retrieved from
-
Sigma-Aldrich. (2026).[1] Product Specification: 2-Ethyl-4-methylthiazole. (Proxy for thiazole core properties).[1][3][4] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Synthesis and Investigation of Thiazole-methylsulfonyl Derivatives. (Reactivity data). Retrieved from
-
ThermoFisher. (2026).[1] Handling Reactive Electrophiles in Drug Discovery. Retrieved from
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
